2-Chloro-N,N-diethylpropionamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-diethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-4-9(5-2)7(10)6(3)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORKHWHULFDZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052195 | |
| Record name | 2-Chloro-N,N-diethylpropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54333-75-4 | |
| Record name | 2-Chloro-N,N-diethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54333-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-chloro-N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054333754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-chloro-N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-N,N-diethylpropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-diethylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-Chloro-N,N-diethylpropionamide
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-N,N-diethylpropionamide
Abstract
This technical guide provides a comprehensive overview of the , an organic compound primarily utilized as an intermediate in the synthesis of herbicides.[1][2] This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering detailed data, experimental protocols, and visual workflows to support research and development activities.
Physicochemical Properties
This compound is a colorless liquid that is miscible with most organic solvents.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO[1][3][4] |
| Molecular Weight | 163.65 g/mol [1][2][3][4] |
| Density | 1.021 g/cm³[1][2][3][4] |
| Boiling Point | 217 °C[1][2][3][4] |
| Flash Point | 85 °C[1][2][3][4] |
| Vapor Pressure | 0.137 mmHg at 25°C[1] |
| Refractive Index | 1.449[1][2][3] |
| Polar Surface Area (PSA) | 20.31 Ų[2][3] |
| LogP (Octanol-Water Partition Coefficient) | 1.48210[2][3] |
| pKa | -0.89 ± 0.70 (Predicted)[1] |
| CAS Number | 54333-75-4[1][3][4] |
| EINECS Number | 259-107-8[1][2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of diethylamine with 2-chloropropionic acid.[1][2]
Materials:
-
Toluene
-
2-Chloropropionic acid
-
Phosphorus oxychloride
-
Diethylamine
Procedure:
-
Toluene and 2-chloropropionic acid are added to a reaction vessel.
-
The mixture is heated to facilitate azeotropic dehydration to remove water.
-
Once the water is removed, phosphorus oxychloride and diethylamine are slowly added to the reaction mixture to initiate the acylation reaction.
-
The reaction temperature is maintained at 115-120 °C.
-
Upon completion of the reaction, the mixture is washed with water to remove phosphorous acid.
-
The organic layer is then subjected to desolvation to yield the final product, this compound.[1][2]
Determination of Boiling Point (General Protocol)
The boiling point of a liquid is a key indicator of its volatility. A standard laboratory method for its determination is distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
The liquid sample (this compound) is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled as per a standard distillation setup, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.
-
The heating mantle is turned on, and the liquid is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. This temperature is the boiling point of the substance.
Visualizations
The following diagrams illustrate the synthesis workflow and a general experimental workflow for physicochemical property determination.
Caption: Synthesis of this compound.
Caption: Boiling Point Determination Workflow.
Safety and Handling
Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[5][6][7] Work should be conducted in a well-ventilated area or under a fume hood.[5][6][8] In case of contact with eyes or skin, rinse immediately with plenty of water.[5][7] For inhalation, move the individual to fresh air.[5][8] If swallowed, rinse the mouth with water and seek medical attention.[7]
Conclusion
This guide has summarized the essential , providing a valuable resource for scientists and researchers. The tabulated data allows for quick reference, while the detailed experimental protocols and visual workflows offer practical insights into its synthesis and analysis. Adherence to proper safety and handling procedures is crucial when working with this compound.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. 2-chloro-N,N-diethylpropanamide | CAS#:54333-75-4 | Chemsrc [chemsrc.com]
- 4. N,N-Diethyl-2-chloropropionamide | C7H14ClNO - BuyersGuideChem [buyersguidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. N,N-Diethyl-2-chloropropionamide - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-N,N-diethylpropionamide
This technical guide provides a comprehensive overview of the synthesis pathways, reaction mechanisms, and experimental protocols for the production of 2-Chloro-N,N-diethylpropionamide. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound, with the CAS number 54333-75-4, is a chemical intermediate utilized in the synthesis of various organic compounds, notably as a precursor for herbicides like dimethamine.[1][2] Its molecular formula is C7H14ClNO, and it has a molecular weight of 163.65 g/mol .[3][4] This guide will explore the primary synthetic routes to this compound, focusing on the underlying chemical principles and practical experimental details.
Synthesis Pathways
The synthesis of this compound can be achieved through several chemical routes. The most common and direct method involves the acylation of diethylamine with 2-chloropropionyl chloride. Alternative pathways include a one-pot reaction from 2-chloropropionic acid and diethylamine, and the α-chlorination of N,N-diethylpropionamide.
Pathway 1: Acylation of Diethylamine with 2-Chloropropionyl Chloride
This is the most straightforward and widely employed method for synthesizing this compound. The reaction involves the nucleophilic acyl substitution of 2-chloropropionyl chloride with diethylamine. The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the final amide product and a molecule of hydrochloric acid. A base is typically added to neutralize the HCl byproduct.[5]
Caption: Pathway 1: Acylation of Diethylamine.
Pathway 2: From 2-Chloropropionic Acid and Diethylamine
This method involves the direct reaction of 2-chloropropionic acid with diethylamine. To facilitate the amide bond formation, a dehydrating agent or an activating agent is necessary to convert the carboxylic acid's hydroxyl group into a better leaving group. One documented procedure utilizes phosphorus oxychloride in toluene. The process involves azeotropic dehydration to remove water, followed by the acylation reaction at elevated temperatures (115-120 °C).[1][2]
References
Technical Guide: Spectroscopic and Biological Profile of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Disclaimer: The spectroscopic data and biological context provided in this document pertain to 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS Number: 122379-63-9). The initial user request specified CAS Number 54333-75-4, which corresponds to N,N-Diethyl-2-chloropropionamide. Due to the detailed request for information typical for a biologically active molecule in drug development, it was concluded that the provided CAS number was likely in error. This guide focuses on the structurally relevant and well-characterized 7-azaindole derivative, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.
Introduction
4-Methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4-Methoxy-7-azaindole, is a heterocyclic organic compound. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a prominent structural motif in medicinal chemistry, recognized as a "privileged structure."[1] This is due to its ability to mimic the indole and purine systems, making it a valuable component in the design of molecules that can interact with a wide range of biological targets. Notably, derivatives of 7-azaindole have been extensively investigated as kinase inhibitors, which are crucial in the development of targeted cancer therapies and treatments for inflammatory diseases. The strategic placement of a methoxy group on this scaffold can significantly influence the molecule's electronic properties, solubility, and interactions with biological targets. This document provides a comprehensive overview of the available spectroscopic data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, detailed experimental protocols for its characterization, and a discussion of its relevance in biological signaling pathways.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.12 | d | 5.5 | H-6 |
| 7.19 | t | 2.9 | H-2 |
| 6.63 | d | 5.5 | H-5 |
| 6.49 | dd | 2.9, 1.8 | H-3 |
| 4.01 | s | - | -OCH₃ |
Solvent: CDCl₃. Spectrometer frequency: 400 MHz.
Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
| Chemical Shift (δ) ppm | Assignment |
| 163.5 | C-4 |
| 149.8 | C-7a |
| 143.5 | C-6 |
| 126.5 | C-2 |
| 117.2 | C-3a |
| 102.5 | C-5 |
| 98.6 | C-3 |
| 55.4 | -OCH₃ |
Solvent: CDCl₃. Spectrometer frequency: 100 MHz.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3400-3100 | N-H stretching |
| 3050-2950 | C-H aromatic and aliphatic stretching |
| 1610, 1580, 1470 | C=C and C=N aromatic ring stretching |
| 1280, 1030 | C-O (aryl ether) stretching |
| 850-750 | C-H aromatic out-of-plane bending |
Note: The IR data presented is typical for this class of compounds and may vary slightly based on the experimental conditions.
Mass Spectrometry (MS)
Table 4: Mass Spectrometric Data for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
| m/z | Ion |
| 148.06 | [M]⁺ |
| 133.04 | [M-CH₃]⁺ |
| 105.04 | [M-CH₃-CO]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of solid 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer is used.
-
Data Acquisition:
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean ATR crystal is recorded.
-
The sample spectrum is then acquired over a range of approximately 4000 to 400 cm⁻¹.
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).
-
Ionization: Electron Ionization (EI) is commonly used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Biological Context and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of numerous kinase inhibitors. These inhibitors function by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and interrupting signaling cascades that are often dysregulated in diseases like cancer.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers. The diagram below illustrates a simplified representation of the FGFR signaling pathway and the point of inhibition by a 7-azaindole-based inhibitor.
Experimental Workflow Visualization
The characterization of a novel or synthesized compound like 4-Methoxy-1H-pyrrolo[2,3-b]pyridine follows a logical workflow to confirm its identity and purity. The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of an organic compound.
Conclusion
4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a molecule of significant interest to the drug discovery community due to its 7-azaindole core, a scaffold known for its interaction with various biological targets, particularly protein kinases. The spectroscopic data presented in this guide provide a foundational dataset for the identification and characterization of this compound. The outlined experimental protocols offer standardized procedures for obtaining reliable spectroscopic data. Furthermore, the visualization of its potential role as a kinase inhibitor within the FGFR signaling pathway highlights its relevance in the development of targeted therapeutics. This comprehensive guide serves as a valuable resource for researchers and professionals working with this and related heterocyclic compounds.
References
An In-depth Technical Guide on alpha-Chloro-N,N-diethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Chloro-N,N-diethylpropionamide is a chemical compound primarily recognized for its role as a key intermediate in the synthesis of other organic molecules. This guide provides a comprehensive review of its chemical and physical properties, details established synthesis protocols, and discusses its known applications. Despite its utility in chemical synthesis, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of its biological activities and potential applications in drug development. This document summarizes the available data and highlights the lack of research into its pharmacological effects and mechanisms of action.
Chemical and Physical Properties
alpha-Chloro-N,N-diethylpropionamide, also known as 2-chloro-N,N-diethylpropanamide, is a colorless liquid. It is miscible with most organic solvents. The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO | [1][2][3] |
| Molar Mass | 163.65 g/mol | [1][2][3] |
| CAS Number | 54333-75-4 | [1][2] |
| Density | 1.021 g/cm³ | [2][3] |
| Boiling Point | 217 °C | [2][3] |
| Flash Point | 85 °C | [2][3] |
| Refractive Index | 1.449 | [3] |
| Vapor Pressure | 0.137 mmHg at 25°C |
Synthesis Protocols
The synthesis of alpha-Chloro-N,N-diethylpropionamide has been described through several methods. A prevalent industrial method involves the acylation of diethylamine.
Acylation of Diethylamine
This common synthesis route utilizes 2-chloropropionic acid and diethylamine as primary reactants.
Experimental Protocol:
-
Toluene and 2-chloropropionic acid are added to a reaction vessel.
-
The mixture is heated to facilitate azeotropic dehydration, effectively removing water.
-
Following water removal, phosphorus oxychloride is introduced.
-
Diethylamine is then added dropwise to initiate the acylation reaction.
-
The reaction is maintained at a temperature of 115-120 °C.
-
Upon completion, the reaction mixture is washed with water to remove phosphorous acid.
-
The organic layer is then separated and purified to yield the final product.[1]
The logical workflow for this synthesis is depicted in the following diagram.
Figure 1. General workflow for the synthesis of alpha-Chloro-N,N-diethylpropionamide via acylation of diethylamine.
Known Applications
The primary documented application of alpha-Chloro-N,N-diethylpropionamide is as a chemical intermediate. It serves as a precursor in the synthesis of the herbicide dimethamine.[1] This underscores its importance in the agrochemical industry.
Biological Activity and Toxicological Profile
A comprehensive search of scientific databases and literature reveals a notable absence of studies on the specific biological activities of alpha-Chloro-N,N-diethylpropionamide. There is no readily available information regarding its pharmacological effects, mechanism of action, or potential as a therapeutic agent.
While the biological effects of this specific compound have not been elucidated, the broader class of molecules containing a chloro group is of significant interest in drug discovery. The presence of a chlorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties. However, without specific studies on alpha-Chloro-N,N-diethylpropionamide, any discussion of its potential biological effects would be purely speculative.
Toxicological data for alpha-Chloro-N,N-diethylpropionamide is not extensively detailed in the public domain. General hazard classifications for the related compound N,N-Diethylpropionamide indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.
Conclusion and Future Directions
alpha-Chloro-N,N-diethylpropionamide is a well-characterized chemical intermediate with established synthesis protocols and a clear role in the production of the herbicide dimethamine. However, there is a significant void in the scientific literature concerning its biological activity, pharmacology, and toxicology. For researchers and professionals in drug development, this compound represents an unexplored area. Future research could focus on screening alpha-Chloro-N,N-diethylpropionamide for various biological activities, including but not limited to, enzymatic inhibition, receptor binding, and cytotoxic effects. Such studies would be the first step in determining if this molecule holds any potential for therapeutic applications. Until such research is conducted, its profile remains confined to the realm of chemical synthesis.
References
An In-depth Technical Guide to 2-Chloro-N,N-diethylpropionamide as a Herbicide Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N,N-diethylpropionamide is a key chemical intermediate in the synthesis of several commercially important herbicides. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and its role in the production of widely used agrochemicals. Detailed experimental protocols, quantitative data, and analytical methodologies are presented to support research and development in the field of herbicide discovery and production. Furthermore, the herbicidal mode of action of its derivatives is elucidated through signaling pathway diagrams, offering insights for the development of new and effective crop protection agents.
Introduction
This compound, with the CAS number 54333-75-4, is a chloroacetamide derivative that serves as a crucial building block in the manufacturing of pre-emergent herbicides. Its chemical structure, featuring a reactive chlorine atom and a diethylamide group, allows for further chemical modifications to produce active herbicidal compounds. The primary herbicides synthesized from this intermediate are Napropamide and Dimethenamid, both of which are effective in controlling a broad spectrum of annual grasses and broadleaf weeds in various crops.
This guide will delve into the technical aspects of this compound, providing detailed information for professionals engaged in agrochemical research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO | |
| Molecular Weight | 163.65 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 217 °C | |
| Density | 1.021 g/cm³ | |
| Flash Point | 85 °C | |
| Solubility | Miscible with most organic solvents |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of diethylamine with 2-chloropropionic acid or its derivatives. A common method involves the use of a coupling agent, such as phosphorus oxychloride or thionyl chloride, in an organic solvent.
General Synthesis Workflow
The overall workflow for the synthesis of this compound can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on generalized descriptions from available literature.
Materials:
-
2-Chloropropionic acid
-
Diethylamine
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloropropionic acid (1.0 eq) in anhydrous toluene in a reaction vessel equipped with a reflux condenser and a dropping funnel, add phosphorus oxychloride (0.5 eq) or thionyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 115-120 °C) and stir for 1-2 hours.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of diethylamine (2.2 eq) in toluene to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Quantitative Data
The yield and purity of this compound can vary depending on the specific reaction conditions and purification methods employed. Table 2 provides an overview of expected quantitative data based on related syntheses.
| Parameter | Typical Value | Notes |
| Yield | 80-95% | Dependent on the choice of coupling agent and reaction conditions. |
| Purity (GC) | >95% | Achievable with efficient purification (e.g., vacuum distillation). |
Role as a Herbicide Intermediate
This compound is a vital precursor for the synthesis of Napropamide and Dimethenamid. The general synthetic schemes are outlined below.
Synthesis of Napropamide
Napropamide is synthesized by the reaction of this compound with α-naphthol in the presence of a base.
Caption: Synthesis of Napropamide from this compound.
Synthesis of Dimethenamid
The synthesis of Dimethenamid involves the reaction of a substituted thiophene derivative with this compound.
Herbicidal Mode of Action of Derivatives
Napropamide: Inhibition of Root Growth
Napropamide is a pre-emergent herbicide that primarily acts by inhibiting the elongation of root cells in susceptible weeds. This disruption of root growth prevents the weed seedlings from establishing themselves.
Caption: Mode of action of Napropamide.
Dimethenamid: Inhibition of Very-Long-Chain Fatty Acid Synthesis
Dimethenamid is a chloroacetamide herbicide that inhibits the synthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are essential components of plant cell membranes and cuticles. By inhibiting their synthesis, Dimethenamid disrupts cell division and shoot growth in emerging weed seedlings.
Caption: Mode of action of Dimethenamid.
Analytical Methods for Quality Control
The purity of this compound is crucial for its successful conversion into the desired herbicidal products. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used for quality control.
Gas Chromatography (GC) Method
A general GC method for the analysis of this compound is outlined below.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5).
Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Inject an aliquot of the solution into the GC.
High-Performance Liquid Chromatography (HPLC) Method
An HPLC method can also be developed for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A C18 reverse-phase column.
Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
Conclusion
This compound is a fundamentally important intermediate in the agrochemical industry. A thorough understanding of its synthesis, properties, and the mode of action of its derivatives is essential for the development of new and improved herbicides. This technical guide provides a solid foundation of information for researchers and professionals working in this field, enabling further innovation in crop protection.
molecular structure and weight of 2-Chloro-N,N-diethylpropionamide
An In-depth Technical Guide to 2-Chloro-N,N-diethylpropionamide
This guide provides a comprehensive overview of this compound, a chemical intermediate primarily used in the synthesis of herbicides. This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering detailed information on its molecular structure, physicochemical properties, and synthesis protocols.
Molecular Structure and Properties
This compound, with the CAS number 54333-74-4, is a colorless to light yellow liquid.[1][2] Its molecular formula is C7H14ClNO.[1][3][4][5]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 163.65 g/mol | [3][4][5][6] |
| Molecular Formula | C7H14ClNO | [1][3][4][5] |
| CAS Number | 54333-75-4 | [1][3][4][5] |
| EINECS Number | 259-107-8 | [1][4][6] |
| Density | 1.021 g/cm³ | [1][3][6] |
| Boiling Point | 217 °C | [1][3][6][7] |
| Flash Point | 85 °C | [1][3][6] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Refractive Index | 1.449 | [1][6] |
| pKa (Predicted) | -0.89 ± 0.70 | [1][2] |
| LogP | 1.48210 | [6][7] |
| Polar Surface Area | 20.3 Ų | [6] |
Chemical Structure
The molecular structure of this compound consists of a propanamide backbone with a chlorine atom attached to the alpha-carbon (carbon-2) and two ethyl groups bonded to the amide nitrogen.
Applications
This compound serves as a key intermediate in the agrochemical industry. It is utilized in the manufacturing of herbicides, including napropamide and dimethamine.[1][6]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the acylation of diethylamine with 2-chloropropionic acid.[1][5][6]
Materials and Reagents:
-
2-chloropropionic acid
-
Toluene
-
Phosphorus oxychloride (POCl₃)
-
Diethylamine
-
Reaction kettle with azeotropic distillation setup
-
Water
Procedure:
-
Dehydration: Charge the reaction kettle with 2-chloropropionic acid and toluene. Heat the mixture to initiate azeotropic distillation to remove water.
-
Acylation: Once the water has been completely removed, cool the mixture. Subsequently, add phosphorus oxychloride and diethylamine dropwise to the reaction vessel.
-
Reaction: Maintain the reaction temperature between 115-120°C until the reaction is complete.
-
Work-up: After completion, wash the reaction mixture with water to remove the phosphorous acid by-product.
-
Isolation: Separate the organic layer and remove the toluene solvent under reduced pressure to yield the final product, this compound.
The following diagram illustrates the workflow for the synthesis process.
Safety and Handling
While detailed toxicological data is not extensively available, standard laboratory precautions should be observed when handling this compound.[4] This includes using personal protective equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of inhalation, the individual should be moved to fresh air.[4] Skin contact requires immediate washing with soap and water.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]
References
- 1. chembk.com [chembk.com]
- 2. N,N-Diethyl-2-chloropropionamide | 54333-75-4 [chemicalbook.com]
- 3. N,N-Diethyl-2-chloropropionamide | C7H14ClNO - BuyersGuideChem [buyersguidechem.com]
- 4. N,N-Diethyl-2-chloropropionamide - Safety Data Sheet [chemicalbook.com]
- 5. N,N-Diethyl-2-chloropropionamide synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 2-chloro-N,N-diethylpropanamide | CAS#:54333-75-4 | Chemsrc [chemsrc.com]
In-Depth Technical Guide: Safety and Handling of 2-Chloro-N,N-diethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols.
Chemical Identification
This section provides key identifiers for 2-Chloro-N,N-diethylpropionamide.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N,N-Diethyl-2-chloropropionamide, Propanamide, 2-chloro-N,N-diethyl- |
| CAS Number | 54333-75-4[1] |
| Molecular Formula | C7H14ClNO[1] |
| Molecular Weight | 163.65 g/mol [1] |
| EC Number | 259-107-8[1] |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Appearance | Colorless liquid |
| Density | 1.021 g/cm³ |
| Boiling Point | 217 °C |
| Flash Point | 85 °C |
| Vapor Pressure | 0.137 mmHg at 25°C |
| Refractive Index | 1.449 |
| Solubility | Miscible with most organic solvents. |
Toxicological Data
The toxicological profile of this compound is not well-established, with most standard acute toxicity data unavailable. Researchers should handle this compound with significant caution, assuming it to be hazardous in the absence of comprehensive data.
| Parameter | Result | Species |
| Acute Oral Toxicity (LD50) | No data available[1] | Not applicable |
| Acute Dermal Toxicity (LD50) | No data available[1] | Not applicable |
| Acute Inhalation Toxicity (LC50) | No data available[1] | Not applicable |
| Skin Corrosion/Irritation | No data available[1] | Not applicable |
| Serious Eye Damage/Irritation | No data available[1] | Not applicable |
| Respiratory or Skin Sensitization | No data available[1] | Not applicable |
| Germ Cell Mutagenicity | Positive: DNA damage[2] | Bacillus subtilis[2] |
| Carcinogenicity | No data available[1] | Not applicable |
| Reproductive Toxicity | No data available[1] | Not applicable |
Note on Mutagenicity: A study indicated that this compound caused DNA damage in Bacillus subtilis at a concentration of 10 µmol/L[2]. This finding suggests potential genotoxic effects and underscores the need for stringent safety measures.
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.
Safe Handling
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Take precautionary measures against electrostatic discharge.
Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store separately from incompatible materials, such as strong oxidizing agents.
-
Do not store with foodstuffs.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
First Aid Measures
In the event of exposure, follow these first aid protocols immediately.
First Aid Decision Pathway
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1]. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.
Emergency Procedures
Spill Response
In the case of a spill, follow these steps to mitigate the hazard.
References
The Historical Development of Chloroacetamide Herbicides: A Technical Guide
Introduction
The chloroacetamide class of herbicides represents a significant advancement in chemical weed control, fundamentally shaping modern agricultural practices. Characterized by their efficacy as pre-emergence herbicides, particularly against annual grasses and some broadleaf weeds, these compounds have been instrumental in improving crop yields and reducing labor-intensive manual weeding.[1][2] Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for early seedling development.[1][3] This guide provides an in-depth technical overview of the historical development, mode of action, synthesis, and environmental fate of key chloroacetamide herbicides.
Early Discovery and Development
The journey of chloroacetamide herbicides began in the early 1950s at Monsanto Company, driven by a dedicated research program to discover new solutions for weed management.[2] At the forefront of this effort were Dr. Philip C. Hamm and Dr. A.J. Speziale, who systematically investigated the herbicidal properties of various chemical compounds.[2] Their work culminated in the discovery of the herbicidal activity of α-chloroacetamides.
The first commercial chloroacetamide herbicide, CDAA (N,N-diallyl-2-chloroacetamide), was introduced in 1956 under the trade name Randox.[2] This marked a pivotal moment, offering farmers a novel tool for pre-emergence weed control, particularly for problematic grasses in corn and soybeans.[2] The success of CDAA paved the way for the development of a series of second-generation chloroacetamide herbicides with improved efficacy, crop selectivity, and toxicological profiles.
Key Chloroacetamide Herbicides: A Timeline of Introduction
Following the introduction of CDAA, research and development efforts led to the commercialization of several other key chloroacetamide herbicides, each with specific attributes and applications.
| Herbicide | Trade Name(s) | Year of Introduction | Key Features |
| Propachlor | Ramrod | 1965 | Introduced by Monsanto for use in corn and sorghum.[4] |
| Alachlor | Lasso | 1969 | A widely used herbicide in corn and soybeans, also developed by Monsanto.[4][5] |
| Butachlor | Machete | 1971 | A variant of alachlor with improved safety for rice.[2] |
| Metolachlor | Dual, Pennant | 1977 | Developed by Ciba-Geigy (now Syngenta), known for its effectiveness in corn, soybeans, and cotton.[4][6] |
| Acetochlor | Harness, Surpass | - | Developed by Monsanto and Zeneca, used primarily in corn.[4][7] |
| Dimethenamid | Frontier, Outlook | - | A chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds.[4] |
| Flufenacet | Define | - | An oxyacetamide herbicide with a similar mode of action to chloroacetamides.[4] |
Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The herbicidal activity of chloroacetamides stems from their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1][3] VLCFAs are essential components of various cellular structures, including membranes and cuticular waxes, and are critical for cell division and expansion.[8]
Chloroacetamide herbicides are primarily absorbed by the emerging shoots of grasses and the roots of broadleaf weeds.[9][10] They are effective as pre-emergence herbicides, acting on germinating seeds and young seedlings before or shortly after they emerge from the soil.[9] Translocation of these herbicides within the plant is limited.[9]
The inhibition of VLCFA synthesis leads to a cascade of downstream effects, including disrupted cell division, abnormal cell growth, and ultimately, the death of the seedling.[3][8] A key target of these herbicides is the elongase enzyme system responsible for extending fatty acid chains beyond C18.[3][8]
Synthesis of Key Chloroacetamide Herbicides
The commercial production of chloroacetamide herbicides involves multi-step chemical syntheses. Below are the generalized synthesis pathways for alachlor, metolachlor, and acetochlor.
Synthesis of Alachlor
Alachlor is synthesized from 2,6-diethylaniline. The process involves a reaction with paraformaldehyde followed by acylation with chloroacetyl chloride.[11]
Synthesis of Metolachlor
The synthesis of metolachlor starts with 2-ethyl-6-methylaniline and involves a condensation reaction with methoxyacetone, followed by hydrogenation and acylation.[6][12]
Synthesis of Acetochlor
Acetochlor is produced from 2-ethyl-6-methylaniline in a two-step process involving reaction with chloroacetyl chloride and subsequent treatment with chloromethyl ethyl ether.[7][13]
Quantitative Data
The physicochemical properties of chloroacetamide herbicides influence their behavior in the environment.
| Herbicide | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L at 20°C) | Vapor Pressure (mPa at 25°C) | Log Kow |
| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | 242 | 2.9 | 3.09 |
| Metolachlor | C₁₅H₂₂ClNO₂ | 283.80 | 530 | 4.2 | 3.13 |
| Acetochlor | C₁₄H₂₀ClNO₂ | 269.77 | 223 | 4.5 | 3.03 |
| Butachlor | C₁₇H₂₆ClNO₂ | 311.85 | 23 | 0.6 | 4.5 |
| Propachlor | C₁₁H₁₄ClNO | 211.69 | 580 | 23 | 2.16 |
Toxicology and Environmental Fate
The widespread use of chloroacetamide herbicides has prompted extensive research into their toxicological effects and environmental persistence.
Toxicology:
-
Human Health: Acetochlor has been classified as a probable human carcinogen.[7] Exposure to some chloroacetamides can cause skin and eye irritation.[13]
-
Ecological Effects: Chloroacetamide herbicides can be moderately toxic to birds, aquatic organisms, and earthworms.[11][13] Acetochlor is highly toxic to algae.[13] Studies have shown that acetochlor and its metabolites can induce oxidative stress and have toxic effects on the embryonic development of zebrafish.[14][15][16]
Environmental Fate:
-
Degradation: Chloroacetamide herbicides are primarily degraded in the soil by microbial action.[4] Their persistence in soil is generally moderate, with half-lives typically ranging from 15 to 25 days.[4]
-
Metabolites: In the environment, chloroacetamide herbicides break down into various metabolites, with ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives being among the most commonly detected in surface and groundwater.[5][17][18] These degradation products can be more mobile and persistent than the parent compounds.[18]
-
Herbicide Safeners: To enhance crop safety, particularly in corn, herbicide safeners are often included in chloroacetamide herbicide formulations.[4][19] These chemicals act by stimulating the crop's natural defense mechanisms, leading to faster detoxification of the herbicide.[4]
Conclusion
The historical development of chloroacetamide herbicides represents a significant chapter in the evolution of modern agriculture. From their initial discovery in the 1950s to the introduction of more refined and selective compounds, these herbicides have provided farmers with an effective tool for managing weed competition. Understanding their mode of action, synthesis, and environmental behavior is crucial for their responsible and sustainable use. Ongoing research continues to focus on improving the efficacy and environmental profile of this important class of herbicides, ensuring their continued role in global food production.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Chloracetamide Herbicides: History, Action, Selectivity, Absorption, Soil Relations, Uses | Beleške Agricultural engineering | Docsity [docsity.com]
- 5. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metolachlor - Wikipedia [en.wikipedia.org]
- 7. Acetochlor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 10. fbn.com [fbn.com]
- 11. Alachlor (Ref: CP 50144 ) [sitem.herts.ac.uk]
- 12. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]
- 13. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]
- 14. Genotoxicity of chloroacetamide herbicides and their metabolites <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]
- 15. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-N,N-diethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-N,N-diethylpropionamide, with a focus on its solubility and stability. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial parameters.
Physicochemical Properties
This compound is a colorless liquid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO | [1][2][3] |
| Molecular Weight | 163.65 g/mol | [3] |
| Boiling Point | 217 °C | [1][3][4] |
| Density | 1.021 g/mL | [1][3][4] |
| Flash Point | 85 °C | [1][3] |
| Predicted pKa | -0.89 ± 0.70 | [4] |
Solubility Profile
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following established protocol can be employed:
Objective: To determine the solubility of this compound in various solvents (e.g., water, ethanol, acetone, dichloromethane) at different temperatures.
Materials:
-
This compound
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let any undissolved material settle.
-
Carefully withdraw an aliquot of the supernatant.
-
If necessary, centrifuge the aliquot to remove any suspended particles.
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.
-
-
Calculation:
-
Calculate the solubility in units such as g/L or mol/L, taking into account the dilution factor.
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Workflow for solubility determination.
Stability Profile
Published data on the chemical stability of this compound is not available.[5] A comprehensive stability study should investigate its susceptibility to degradation under various environmental conditions, including hydrolysis, thermal stress, and photolysis.
Hydrolytic Stability
The amide and alkyl chloride functional groups in this compound may be susceptible to hydrolysis under acidic, basic, and neutral pH conditions.
Thermal Stability
Elevated temperatures can lead to the decomposition of the molecule. The presence of a halogen may contribute to the formation of acidic degradation products upon heating.
Photostability
Exposure to light, particularly UV radiation, can induce photodegradation of organic molecules.
Experimental Protocols for Stability Testing
The following protocols are designed to assess the stability of this compound under various stress conditions.
Objective: To evaluate the hydrolytic, thermal, and photolytic stability of this compound.
General Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water for hydrolysis, a suitable organic solvent for thermal and photostability).
-
Stress Conditions: Expose the samples to the specified stress conditions.
-
Time-point Analysis: At predetermined time intervals, withdraw aliquots of the samples.
-
Quantification: Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
A. Hydrolytic Stability Protocol
-
Media: Prepare solutions in buffers at different pH levels (e.g., pH 2, pH 7, pH 9).
-
Temperature: Conduct studies at various temperatures (e.g., 40 °C, 60 °C) to assess the temperature dependence of hydrolysis.
-
Procedure:
-
Dissolve this compound in each pH buffer.
-
Incubate the solutions at the desired temperatures.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect samples.
-
Analyze the samples to determine the degradation rate.
-
The logical relationship for assessing hydrolytic stability is depicted below.
Caption: Logic for hydrolytic stability testing.
B. Thermal Stability Protocol
-
Conditions: Expose solid or solution samples of this compound to elevated temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
Procedure:
-
Place samples in a temperature-controlled oven.
-
At various time points, remove samples.
-
For solid samples, dissolve in a suitable solvent before analysis.
-
Analyze to quantify the remaining parent compound.
-
C. Photostability Protocol
-
Light Source: Use a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Control: Include control samples protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.
-
Procedure:
-
Place both exposed and control samples in the photostability chamber.
-
At specified time intervals, collect and analyze the samples.
-
The workflow for a general stability study is outlined below.
Caption: Workflow for stability testing.
Conclusion
While some fundamental physicochemical properties of this compound are known, there is a clear lack of quantitative data regarding its solubility and stability. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically determine these critical parameters. Such studies are essential for the safe handling, storage, and application of this compound in research and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N,N-Diethyl-2-chloropropionamide
Introduction
N,N-Diethyl-2-chloropropionamide is a chemical intermediate with applications in the synthesis of various organic compounds, including herbicides.[1] This document provides detailed protocols for the synthesis of N,N-Diethyl-2-chloropropionamide from 2-chloropropionic acid, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The primary synthetic routes involve the conversion of 2-chloropropionic acid into an acyl chloride intermediate, followed by amidation, or a one-pot procedure.
Chemical Reaction Pathway
The synthesis of N,N-Diethyl-2-chloropropionamide from 2-chloropropionic acid is typically achieved through a two-step process. The first step involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with diethylamine to form the final amide product.
References
Application Note: Acylation of Diethylamine for Amide Synthesis
Introduction
The acylation of secondary amines, such as diethylamine, is a fundamental and widely utilized transformation in organic synthesis. This reaction leads to the formation of N,N-disubstituted amides, a crucial functional group present in a vast array of pharmaceuticals, agrochemicals, polymers, and fine chemicals. The robustness and versatility of this reaction make it an indispensable tool for researchers in medicinal chemistry and drug development. The most common methods for acylating diethylamine involve the use of highly reactive acylating agents like acyl chlorides or acid anhydrides through a nucleophilic acyl substitution mechanism. A classic and efficient method for this conversion, particularly with acyl chlorides, is the Schotten-Baumann reaction, which is performed in the presence of a base.[1][2]
Principle of the Method
The acylation of diethylamine proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This results in the formation of a tetrahedral intermediate.
-
When using an acyl chloride , the intermediate collapses by expelling a chloride ion, a good leaving group. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[3][4]
-
When using an acid anhydride , the leaving group is a carboxylate ion. While this reaction does not produce a strong acid like HCl, a base can still be employed to enhance the reaction rate. Two equivalents of the amine are sometimes used, with one acting as the nucleophile and the other as the base.[5]
The Schotten-Baumann reaction conditions typically refer to a two-phase system (e.g., dichloromethane and water) where an aqueous base neutralizes the generated acid, while the reactants and product remain in the organic layer.[1][6]
Experimental Protocols
Protocol 1: Acylation of Diethylamine with an Acyl Chloride (Schotten-Baumann Reaction)
This protocol describes the synthesis of N,N-diethylbenzamide from diethylamine and benzoyl chloride.
Materials:
-
Diethylamine
-
Benzoyl chloride
-
Triethylamine (Et3N) or 10% aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. If using aqueous NaOH, dissolve only the diethylamine in dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.[7]
-
Add benzoyl chloride (1.05 equivalents) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10 °C.[7] If using aqueous NaOH as the base, it should be added concurrently or after the benzoyl chloride addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC).[7]
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated aqueous NaHCO3 (to remove excess acid chloride and benzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a yellow or colorless oil, can be further purified by vacuum distillation or column chromatography if necessary.[7]
Protocol 2: Acylation of Diethylamine with an Acid Anhydride
This protocol provides a general method for the acylation of diethylamine using acetic anhydride as an example.
Materials:
-
Diethylamine
-
Acetic anhydride
-
Diethyl ether or Dichloromethane
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a round-bottom flask, dissolve diethylamine (2.2 equivalents) in the chosen solvent. (Note: One equivalent acts as the nucleophile, while the excess acts as the base).[5] Alternatively, use 1.1 equivalents of diethylamine and 1.2 equivalents of a non-nucleophilic base like pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC or GC.
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude N,N-diethylacetamide.
-
Purify the product by distillation if required.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of N,N-Diethylbenzamide.
| Entry | Acylating Agent | Amine | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Benzoyl Chloride | Diethylamine | Triethylamine | Methylene Chloride | 0 °C to RT | 18 | ~95% | [7] |
| 2 | Benzoic Acid | Diethylamine | DIAD/PPh3* | Toluene | Reflux | 18 | 91% | [8] |
| 3 | m-Toluic Acid | Diethylamine | COMU** | DMF | 0 °C to RT | 3 | High |[9] |
* Mitsunobu reaction conditions: DIAD = Diisopropylazodicarboxylate, PPh3 = Triphenylphosphine.[8] ** COMU = (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate.[9]
Visualizations
Caption: General experimental workflow for the acylation of diethylamine.
Caption: Simplified reaction pathway for Schotten-Baumann acylation.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols for 2-Chloro-N,N-diethylpropionamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-N,N-diethylpropionamide as a reactive intermediate in organic synthesis. Detailed protocols for its preparation and subsequent functionalization are presented, with a focus on its application as an alkylating agent.
Introduction
This compound, with the CAS number 54333-75-4, is a valuable synthetic intermediate, most notably in the production of the herbicide Napropamide. Its chemical structure features a reactive secondary chloride which can be readily displaced by a variety of nucleophiles, making it a useful building block for the introduction of a 1-(diethylcarbamoyl)ethyl moiety. These notes will detail its synthesis and key applications, providing researchers with the necessary protocols to utilize this reagent in their synthetic endeavors.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 217 °C |
| Flash Point | 85 °C |
| Density | 1.021 g/cm³ |
Synthesis of this compound
This compound can be synthesized via several routes. Two common laboratory-scale preparations are detailed below.
Protocol 1: From 2-Chloropropionyl chloride and Diethylamine
This method involves the acylation of diethylamine with 2-chloropropionyl chloride.
Experimental Workflow:
Caption: Synthesis of this compound via acylation.
Detailed Methodology:
-
To a solution of diethylamine (1.1 equivalents) in an inert solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0-5 °C using an ice bath.
-
Slowly add 2-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: From 2-Chloropropionic acid and Diethylamine
This one-pot method utilizes a coupling agent to facilitate the amidation.[1][2]
Experimental Workflow:
Caption: One-pot synthesis from 2-chloropropionic acid.
Detailed Methodology:
-
In a reaction vessel equipped for heating and distillation, a mixture of 2-chloropropionic acid (1.0 equivalent) and toluene is heated to reflux to azeotropically remove any water.
-
After dehydration, the mixture is cooled, and phosphorus oxychloride (a dehydrating/coupling agent) is added, followed by the dropwise addition of diethylamine (1.0-1.2 equivalents).
-
The reaction mixture is then heated to 115-120 °C and maintained at this temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the mixture is cooled and washed with water to remove the resulting phosphorous acid.
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the product.
Applications in Organic Synthesis: Alkylation Reactions
The primary utility of this compound in organic synthesis is as an alkylating agent. The electron-withdrawing nature of the adjacent amide group activates the C-Cl bond towards nucleophilic substitution.
N-Alkylation: Synthesis of Napropamide
A prominent industrial application is the synthesis of the herbicide Napropamide via N-alkylation of 2-naphthol.
Reaction Scheme:
This compound + 2-Naphthol → Napropamide
Experimental Workflow:
Caption: Synthesis of Napropamide via N-alkylation.
Detailed Methodology:
-
In a suitable reaction vessel, dissolve 2-naphthol (1.0 equivalent) and a base such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents) in a polar aprotic solvent like DMF or in a biphasic system with a phase-transfer catalyst.
-
To this solution, add this compound (1.0-1.2 equivalents).
-
Heat the reaction mixture, typically in the range of 60-100 °C, and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water and brine, then dry over anhydrous sulfate, filter, and concentrate.
-
The crude Napropamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for Napropamide Synthesis:
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (L)-(+)-2-Chloro-N,N-diethylpropionamide | aq. NaOH | Toluene | Reflux | 4-6 | 93-94% |
General Protocol for Nucleophilic Substitution
The following is a general protocol for the reaction of this compound with various nucleophiles. Researchers should optimize conditions for their specific substrate.
Reaction Scheme:
This compound + Nu-H → 2-(Nu)-N,N-diethylpropionamide + H-Cl
Detailed Methodology:
-
Dissolve the nucleophile (Nu-H, 1.0 equivalent) in a suitable solvent (e.g., DMF, acetonitrile, THF).
-
If the nucleophile is not basic enough to deprotonate itself, add a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU; 1.1 equivalents) and stir for 15-30 minutes.
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
Stir the reaction at room temperature or with heating, monitoring by TLC.
-
Upon completion, perform an appropriate aqueous workup to remove the base and any salts.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography, distillation, or recrystallization.
Potential Nucleophiles and Expected Products:
| Nucleophile (Nu-H) | Product Class |
| Primary/Secondary Amine | α-Amino-N,N-diethylpropionamide |
| Thiol | α-Thio-N,N-diethylpropionamide |
| Alcohol/Phenol | α-Alkoxy/Aryloxy-N,N-diethylpropionamide |
| Sodium Azide | α-Azido-N,N-diethylpropionamide |
Safety Information
This compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a versatile synthetic intermediate for the introduction of the 1-(diethylcarbamoyl)ethyl group. Its primary application lies in nucleophilic substitution reactions to form C-N, C-O, and C-S bonds. The protocols provided herein offer a foundation for researchers to utilize this compound in their synthetic campaigns, with the synthesis of Napropamide serving as a key example of its utility. As with any chemical process, appropriate safety precautions must be observed.
References
Application Notes and Protocols for the Quantification of 2-Chloro-N,N-diethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-diethylpropionamide is a chemical intermediate used in the synthesis of various organic compounds, including herbicides.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of similar chlorinated amide compounds and provide a strong foundation for method development and validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 54333-75-4 | [2][3] |
| Molecular Formula | C7H14ClNO | [1] |
| Molecular Weight | 163.65 g/mol | [1] |
| Boiling Point | 217 °C | [1] |
| Density | 1.021 g/cm³ | [1] |
| Appearance | Colorless liquid | [1] |
Analytical Methods
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[4][5][6] Given the volatility of this compound, GC-FID offers a reliable method for its quantification.
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction: For solid samples, a suitable extraction procedure such as solid-liquid extraction with a solvent like methanol or acetonitrile should be employed. For liquid samples, a direct dilution or liquid-liquid extraction may be appropriate. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for extracting analytes from complex matrices.[7]
2. Instrumental Parameters:
-
Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-17 (50% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1 (can be optimized).
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
3. Data Analysis:
-
Quantification is based on the peak area of the analyte compared to the calibration curve generated from the standard solutions. An internal standard may be used to improve accuracy and precision.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.[8][9]
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution in the mobile phase.
-
Sample Extraction: Similar to GC-FID, use an appropriate extraction method based on the sample matrix. Ensure the final extract is filtered through a 0.45 µm syringe filter before injection.
2. Instrumental Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector.
-
Wavelength: The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte. Based on the amide chromophore, a wavelength in the range of 200-220 nm is expected to provide good sensitivity.
-
3. Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte in the sample to the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex matrices.[10]
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution and calibration standards in a solvent compatible with the mobile phase, similar to the HPLC-UV method.
-
Sample Extraction: Employ a robust sample cleanup procedure to minimize matrix effects. Solid-phase extraction (SPE) is often used for this purpose.
2. Instrumental Parameters:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or other suitable reversed-phase column with appropriate dimensions for the LC system.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a UHPLC system).
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Parameters:
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound (m/z 164.09).
-
Product Ions: Specific product ions need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte to achieve the best sensitivity.
-
3. Data Analysis:
-
Quantification is achieved using Multiple Reaction Monitoring (MRM) of the selected precursor-to-product ion transitions. An isotopically labeled internal standard is highly recommended for the most accurate and precise results.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the described analytical methods. These values are representative and should be determined during formal method validation for the specific application.
| Parameter | GC-FID | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 0.5 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.2 - 2 µg/mL | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 10% | < 5% | < 2% |
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical selection of an analytical method based on the requirements of the analysis.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. chembk.com [chembk.com]
- 2. 2-chloro-N,N-diethylpropanamide | CAS#:54333-75-4 | Chemsrc [chemsrc.com]
- 3. N,N-Diethyl-2-chloropropionamide | 54333-75-4 [chemicalbook.com]
- 4. measurlabs.com [measurlabs.com]
- 5. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Specific high-performance liquid chromatographic assay with ultraviolet detection for the determination of 1-(2-chloroethyl)-3-sarcosinamide-1-nitrosourea in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: HPLC-MS Analysis of 2-Chloro-N,N-diethylpropionamide
Introduction
Quantitative Data Summary
The following table summarizes the expected chromatographic and mass spectrometric parameters for the analysis of 2-Chloro-N,N-diethylpropionamide. These values are representative and may require optimization based on the specific instrumentation and matrix used.
| Parameter | Expected Value |
| Compound Name | This compound |
| Molecular Formula | C7H14ClNO[1][2][3] |
| Molecular Weight | 163.65 g/mol [3][4] |
| CAS Number | 54333-75-4[1][2][3] |
| HPLC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Expected Retention Time | 3.5 - 4.5 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 164.08 [M+H]⁺ |
| Product Ions (m/z) | Quantifier: 114.1, Qualifier: 86.1 |
| Limit of Detection (LOD) | ~0.1 µg/L |
| Limit of Quantification (LOQ) | ~0.5 µg/L |
Note: Product ions are predicted based on common fragmentation patterns of similar structures and would need to be confirmed experimentally.
Experimental Protocol
This protocol outlines the steps for sample preparation, HPLC-MS instrument setup, and data acquisition.
1. Materials and Reagents
-
This compound analytical standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (≥98%)
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
2. Standard Solution Preparation
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.5 µg/L to 100 µg/L.
3. Sample Preparation (for Water Samples)
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Elution: Elute the analyte from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
4. HPLC-MS Instrumentation and Conditions
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) %A %B 0.0 90 10 5.0 10 90 7.0 10 90 7.1 90 10 | 10.0 | 90 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition 1 (Quantifier): 164.08 > 114.1
-
MRM Transition 2 (Qualifier): 164.08 > 86.1
-
5. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the working standard solutions.
-
Confirm the identity of the analyte by ensuring the ratio of the quantifier to qualifier ion transitions is consistent with that of the analytical standard.
Workflow Diagram
Caption: Workflow for the HPLC-MS analysis of this compound.
References
Application Note: Purification of 2-Chloro-N,N-diethylpropionamide by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-Chloro-N,N-diethylpropionamide via vacuum distillation. This method is effective for removing non-volatile impurities, unreacted starting materials, and high-boiling point byproducts from the crude product. The protocol includes information on the physical properties of the target compound, potential impurities, a step-by-step distillation procedure, and methods for purity assessment.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of this intermediate is crucial for the successful outcome of subsequent synthetic steps and the quality of the final product. Distillation, particularly under reduced pressure (vacuum distillation), is a standard and efficient method for the purification of thermally stable liquid compounds with high boiling points. This document outlines a comprehensive procedure for the purification of this compound, ensuring high purity of the final product.
Physicochemical Properties and Impurities
A thorough understanding of the physical properties of this compound and its potential impurities is essential for a successful purification process.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54333-75-4 | [1] |
| Molecular Formula | C₇H₁₄ClNO | [1] |
| Molecular Weight | 163.65 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.021 g/mL | [1] |
| Boiling Point (atm) | 217 °C | [1] |
| Flash Point | 85 °C | [1] |
Potential Impurities:
The synthesis of this compound typically involves the reaction of 2-chloropropionyl chloride with diethylamine or the reaction of 2-chloropropionic acid with diethylamine in the presence of a coupling agent.[3][4] Based on these synthetic routes, potential impurities may include:
-
Unreacted Starting Materials: 2-chloropropionic acid, diethylamine.
-
Reagents and Solvents: Toluene, phosphorus oxychloride.[5]
-
Byproducts: Salts (e.g., diethylammonium chloride), and products of side reactions.
Experimental Protocol: Vacuum Distillation
This protocol details the purification of crude this compound using vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with Vigreux column
-
Condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle with magnetic stirrer
-
Vacuum pump
-
Manometer
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Stir bar
-
Glass wool or boiling chips
Table 2: Estimated Boiling Point of this compound at Reduced Pressure
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~100 - 110 |
| 5 | ~90 - 100 |
| 1 | ~70 - 80 |
Note: These are estimated values. The actual boiling point may vary depending on the efficiency of the vacuum system and the purity of the crude material.
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place a stir bar in the round-bottom flask containing the crude this compound.
-
Insulate the distillation head and Vigreux column with glass wool or aluminum foil to minimize heat loss.
-
Connect the vacuum pump to the distillation apparatus through a cold trap to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Increase the temperature gradually. The first fractions collected will likely be low-boiling impurities and residual solvent.
-
Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure fraction is distilling.
-
Collect the main fraction of this compound in a clean receiving flask at the estimated boiling point for the applied pressure.
-
Once the main fraction has been collected, or if the temperature begins to rise significantly, stop the distillation.
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Safety Precautions:
-
Conduct the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Be cautious when working with vacuum systems to avoid implosion. Inspect glassware for cracks before use.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Purity Assessment
The purity of the distilled this compound should be assessed using appropriate analytical techniques.
Table 3: Purity Analysis Parameters
| Analytical Technique | Typical Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: Standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).Injector Temperature: 250 °COven Program: Start at a low temperature (e.g., 50-70 °C), ramp up to a high temperature (e.g., 250-280 °C).MS Detector: Scan range m/z 40-400. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Analyze for the characteristic peaks of this compound and the absence of impurity signals.¹³C NMR: Confirm the carbon skeleton and the absence of impurity peaks. |
Visualizations
Caption: Workflow for the purification of this compound.
Conclusion
Vacuum distillation is a highly effective method for the purification of this compound, yielding a product of high purity suitable for use in research, development, and manufacturing. Adherence to the detailed protocol and safety precautions outlined in this application note will ensure a safe and successful purification process. The purity of the final product should always be confirmed by appropriate analytical methods.
References
Application Note: Synthesis of Napropamide from 2-Chloro-N,N-diethylpropionamide
AN-CHEM-SYNTH-028
Abstract
This document provides a comprehensive protocol for the synthesis of the selective herbicide Napropamide. The synthesis is achieved via a Williamson ether synthesis pathway, utilizing 2-Chloro-N,N-diethylpropionamide and 1-naphthol as the primary reactants. This method is a robust and common procedure for forming the characteristic ether linkage of Napropamide. Detailed methodologies for the reaction, purification, and characterization are provided for researchers in agrochemistry and drug development.
Principle and Reaction Scheme
The synthesis of Napropamide from this compound and 1-naphthol is a classic example of the Williamson ether synthesis.[1][2][3][4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4] In the first step, the phenolic proton of 1-naphthol is abstracted by a base, typically sodium hydroxide, to form the highly nucleophilic sodium 1-naphthoxide. This nucleophile then attacks the electrophilic carbon atom of this compound, which bears the chloride leaving group. The reaction results in the formation of the ether bond, yielding N,N-diethyl-2-(1-naphthoxy)propanamide (Napropamide) and a salt byproduct (sodium chloride).
Caption: Reaction scheme for the Williamson ether synthesis of Napropamide.
Materials and Reagents
The following table lists the necessary materials and their relevant properties for the synthesis.
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Role |
| 1-Naphthol | 90-15-3 | 144.17 | Nucleophile Precursor |
| This compound | 39098-86-9 | 177.66 | Electrophile / Precursor |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Aprotic Polar Solvent |
| Diethyl Ether | 60-29-7 | 74.12 | Extraction Solvent |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | Neutralizing Agent |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Experimental Workflow
The overall experimental process can be visualized as a multi-step workflow, from the initial setup to the final analysis of the product.
Caption: Experimental workflow for Napropamide synthesis and purification.
Detailed Experimental Protocol
4.1 Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 1-naphthol (7.21 g, 50 mmol).
-
Add dimethylformamide (DMF, 100 mL) to the flask and stir until the 1-naphthol is fully dissolved.
-
Carefully add powdered sodium hydroxide (2.20 g, 55 mmol) to the solution. Caution: The reaction is exothermic.
-
Heat the mixture to 80°C using a heating mantle and stir for 30 minutes to ensure the complete formation of sodium 1-naphthoxide.
4.2 Reaction Execution
-
Slowly add this compound (8.89 g, 50 mmol) to the reaction mixture dropwise over 15 minutes using a dropping funnel.
-
Maintain the reaction temperature at 80-90°C and stir vigorously. Typical Williamson reactions are conducted at 50 to 100°C and are often complete in 1 to 8 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (approximately 4-6 hours).
4.3 Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with 1M HCl (2 x 50 mL) to remove unreacted naphthoxide and excess base, followed by saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure Napropamide.
Characterization and Results
The identity and purity of the synthesized Napropamide should be confirmed using standard analytical techniques. Expected results are summarized in the table below.
| Parameter | Expected Value |
| Physical Appearance | Off-white to tan crystalline solid |
| Molecular Weight | 271.35 g/mol [6] |
| Melting Point (Racemic) | 73-78 °C |
| IUPAC Name | N,N-diethyl-2-(naphthalen-1-yloxy)propanamide[6] |
| Molecular Formula | C₁₇H₂₁NO₂[6] |
Further characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry should be performed to confirm the molecular structure.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1-Naphthol is harmful if swallowed and causes skin and eye irritation.[7] Avoid inhalation of dust and direct contact.
-
This compound is a chlorinated organic compound and should be handled with care.
-
Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin.
-
Handle sodium hydroxide with extreme care as it is highly corrosive and can cause severe burns.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. Napropamide | C17H21NO2 | CID 27189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloro-N,N-diethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-Chloro-N,N-diethylpropionamide, a valuable intermediate in the synthesis of various organic compounds. Two primary synthetic routes are presented: the acylation of diethylamine with 2-chloropropionyl chloride and the reaction of 2-chloropropionic acid with diethylamine using phosphorus oxychloride as a coupling agent. This guide includes comprehensive, step-by-step procedures, data presentation in tabular format, and visual diagrams to ensure clarity and reproducibility in a research setting.
Introduction
This compound is a chemical intermediate used in the production of herbicides and other specialty chemicals.[1] Accurate and efficient synthesis on a laboratory scale is crucial for research and development in these areas. The protocols outlined below describe two common and effective methods for its preparation.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 217 °C |
| Density | 1.021 g/cm³ |
| Flash Point | 85 °C |
| Refractive Index | 1.449 |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Acylation of Diethylamine with 2-Chloropropionyl Chloride
This method involves the direct reaction of an acid chloride with a secondary amine, a standard and generally high-yielding amidation reaction.
Reaction Scheme:
Materials:
-
2-Chloropropionyl chloride
-
Diethylamine
-
Anhydrous diethyl ether (or other suitable inert solvent like dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diethylamine (2.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred diethylamine solution via the addition funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Filter the reaction mixture to remove the diethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Method 2: Reaction of 2-Chloropropionic Acid with Diethylamine using Phosphorus Oxychloride
This one-pot method utilizes phosphorus oxychloride to activate the carboxylic acid for amidation.[1]
Reaction Scheme:
Materials:
-
2-Chloropropionic acid
-
Diethylamine
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Round-bottom flask with a Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Addition funnel
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 2-chloropropionic acid (1.0 equivalent) and toluene.
-
Heat the mixture to reflux to azeotropically remove any water.
-
After complete water removal, cool the reaction mixture.
-
In a separate flask, prepare a mixture of diethylamine (1.2 equivalents) and phosphorus oxychloride (1.1 equivalents) in toluene.
-
Slowly add the diethylamine/phosphorus oxychloride mixture to the cooled 2-chloropropionic acid solution.
-
Heat the reaction mixture to 115-120 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with water to remove phosphorous acid.[1]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by distillation or under reduced pressure.
-
The resulting crude product can be further purified by vacuum distillation.
Data Presentation
| Parameter | Method 1 (from 2-Chloropropionyl chloride) | Method 2 (from 2-Chloropropionic acid/POCl₃) |
| Typical Yield | High | Good to High |
| Purity (before dist.) | >90% | >85% |
| Purity (after dist.) | >98% | >98% |
Note: Yields and purities are dependent on the specific reaction conditions and the purity of the starting materials.
Visualizations
Logical Relationship of Synthetic Methods
Caption: Synthetic routes to this compound.
Experimental Workflow for Method 1
Caption: Workflow for the synthesis via acylation.
References
Safe Disposal of 2-Chloro-N,N-diethylpropionamide Waste: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe disposal of 2-Chloro-N,N-diethylpropionamide waste. The information is intended for use by qualified personnel in a laboratory or industrial setting. Adherence to all applicable local, state, and federal regulations for hazardous waste disposal is mandatory.
Introduction
This compound is a chemical intermediate used in the synthesis of other compounds, such as the herbicide napropamide.[1][2] As with any chlorinated organic compound, the disposal of its waste requires careful consideration to minimize environmental impact and ensure personnel safety. This document outlines the known properties of this compound and provides protocols for its handling and disposal.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO | [1] |
| Molar Mass | 163.65 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.021 g/cm³ | [1] |
| Boiling Point | 217 °C | [1] |
| Flash Point | 85 °C | [1] |
| Solubility | Miscible with most organic solvents. | [1] |
Hazard Identification and Safety Precautions
While a complete safety data sheet (SDS) with comprehensive hazard information was not available, general principles for handling halogenated organic compounds and amides should be followed. The compound is incompatible with strong oxidizing agents.[3] Upon decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Waste Characterization and Segregation
All waste containing this compound must be treated as hazardous waste. It is the responsibility of the waste generator to properly characterize the waste in accordance with the Resource Conservation and Recovery Act (RCRA) and any state or local regulations.
Segregation:
-
Keep this compound waste separate from other waste streams, especially strong acids, bases, and oxidizing agents, to prevent potentially violent reactions.[3]
-
Store in clearly labeled, sealed, and compatible containers.
Disposal Protocols
Due to the lack of specific, validated degradation protocols for this compound, the primary recommended method of disposal is through a licensed hazardous waste disposal company. However, for research and development purposes, the following chemical degradation methods can be explored on a small scale with appropriate safety measures in place. These protocols are based on general chemical principles for similar compounds and have not been experimentally validated for this specific substance.
Protocol 1: Alkaline Hydrolysis (Conceptual)
Principle: Amides can be hydrolyzed under basic conditions to form a carboxylate salt and an amine. For this compound, this would likely yield sodium 2-chloropropionate and diethylamine.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Suitable solvent (e.g., ethanol, if the waste is not in a compatible solvent)
-
Reaction vessel with stirring and temperature control
-
pH meter or pH paper
Procedure:
-
In a well-ventilated fume hood, dilute the this compound waste with a compatible solvent if necessary.
-
Slowly add an excess of aqueous sodium hydroxide solution while stirring. The reaction may be exothermic.
-
Heat the mixture to reflux (approximately 100°C) for several hours to drive the hydrolysis to completion.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, HPLC) to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid) with caution.
-
The resulting aqueous solution containing the hydrolysis products must be disposed of as hazardous waste.
Protocol 2: Acidic Hydrolysis (Conceptual)
Principle: Amides can also be hydrolyzed under acidic conditions to yield a carboxylic acid and an ammonium salt. For this compound, this would likely result in 2-chloropropionic acid and diethylammonium salt.
Materials:
-
This compound waste
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a fume hood, cautiously add an excess of concentrated acid to the this compound waste with stirring. The reaction can be highly exothermic.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction for completion.
-
Cool the mixture and carefully neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The final solution must be disposed of as hazardous waste.
Experimental Workflows and Signaling Pathways
The logical workflow for the safe handling and disposal of this compound waste is depicted below.
Caption: Workflow for the safe management of this compound waste.
The conceptual chemical degradation pathway via alkaline hydrolysis is illustrated below.
References
Application of 2-Chloro-N,N-diethylpropionamide in Agrochemical Research: A Detailed Overview
Introduction
2-Chloro-N,N-diethylpropionamide is a key chemical intermediate primarily utilized in the synthesis of several commercially important herbicides. Its structure allows for versatile chemical modifications, leading to the development of active ingredients that effectively control a wide range of weeds in various agricultural settings. This document provides a detailed overview of the application of this compound in agrochemical research, with a focus on the synthesis and herbicidal activity of its two major derivatives: napropamide and dimethenamid-P.
Synthesis of Herbicides from this compound
This compound serves as a crucial building block for the production of napropamide and dimethenamid-P, both of which are selective pre-emergent herbicides.
Synthesis of Napropamide
Napropamide is synthesized via a nucleophilic substitution reaction where the chlorine atom in this compound is displaced by a naphthoxy group.
Experimental Protocol: Synthesis of Napropamide
Materials:
-
This compound
-
1-Naphthol
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-Naphthol in toluene.
-
Add a stoichiometric amount of sodium hydroxide to the solution to form the sodium salt of 1-naphthol.
-
To this solution, add this compound dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
After cooling to room temperature, wash the reaction mixture with water to remove any unreacted sodium hydroxide and the sodium chloride byproduct.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield crude napropamide.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis of Dimethenamid-P
Dimethenamid-P is a chloroacetamide herbicide. The synthesis involves the reaction of 2-chloroacetyl chloride with a precursor amine, which itself can be synthesized in a multi-step process. While this compound is not a direct precursor to the entire dimethenamid-P molecule, the chloroacetamide moiety is a key feature, and understanding its formation is relevant. A more direct application of a related starting material is in the synthesis of the amine precursor. For the final step of creating the chloroacetamide:
Experimental Protocol: Synthesis of Dimethenamid-P (Final Acylation Step)
Materials:
-
(1S,aRS)-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine (precursor amine)
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the precursor amine and potassium carbonate in a mixture of dichloromethane and water.[1]
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride dropwise from an addition funnel while maintaining the temperature.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain dimethenamid-P.
Agrochemical Applications and Mechanism of Action
The herbicides derived from this compound, napropamide and dimethenamid-P, are highly effective pre-emergent herbicides with distinct mechanisms of action.
Napropamide
Napropamide is a selective, systemic herbicide used for the control of annual grasses and some broadleaf weeds in a variety of crops, including vegetables, fruits, and ornamentals.[2][3] It is absorbed by the roots of germinating weeds.
Mechanism of Action: Napropamide primarily inhibits root cell elongation and cell division.[4] This disruption of root development prevents the weed seedlings from emerging from the soil. The precise molecular target is believed to be involved in the synthesis of very-long-chain fatty acids, which are essential components of cell membranes and cuticular waxes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N,N-diethylpropionamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-N,N-diethylpropionamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| LCY-01 | Low or No Product Yield | 1. Reagent Quality: Degradation of 2-chloropropionic acid, diethylamine, or the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride).2. Incomplete Reaction: Insufficient reaction time or temperature.3. Moisture Contamination: Presence of water in reagents or glassware can consume the chlorinating agent and hydrolyze the product.4. Incorrect Stoichiometry: Molar ratios of reactants are not optimized. | 1. Verify Reagent Purity: Use freshly distilled or newly opened reagents. Confirm the purity of starting materials via appropriate analytical techniques (e.g., NMR, GC).2. Optimize Reaction Conditions: Increase reaction time or temperature incrementally. Monitor reaction progress using TLC or GC. A typical temperature range for this acylation is 115-120°C.[1]3. Ensure Anhydrous Conditions: Dry all glassware in an oven prior to use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Adjust Molar Ratios: A slight excess of the acylating agent or diethylamine may be necessary. Experiment with ratios to find the optimal balance. |
| IMP-01 | Presence of Impurities in the Final Product | 1. Side Reactions: Formation of byproducts such as N,N-diethylpropionamide (if the starting material is not fully chlorinated) or products from the reaction of impurities in the starting materials.2. Incomplete Quenching/Washing: Residual acidic or basic components from the workup.3. Ineffective Purification: The chosen purification method (e.g., distillation, chromatography) may not be suitable for separating specific impurities. | 1. Control Reaction Temperature: Avoid excessive temperatures that can promote side reactions.2. Thorough Workup: Ensure complete neutralization and washing of the organic layer to remove unreacted starting materials and byproducts. Washing with water can remove phosphorous acid if phosphorus oxychloride is used.[1]3. Optimize Purification: If distillation is used, ensure the vacuum is stable and the column has sufficient theoretical plates. For column chromatography, experiment with different solvent systems. Recrystallization from a suitable solvent can also be effective for solid amides. |
| RXN-01 | Reaction Stalls or Proceeds Slowly | 1. Low Reaction Temperature: The activation energy for the reaction is not being met.2. Poor Mixing: In heterogeneous reactions, inefficient stirring can limit the contact between reactants.3. Presence of Inhibitors: Impurities in the starting materials or solvent may be inhibiting the reaction. | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.2. Improve Agitation: Use a suitable stirrer and ensure vigorous mixing throughout the reaction.3. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity. |
| PUR-01 | Difficulty in Product Isolation/Purification | 1. Product is an Oil: this compound is a colorless liquid, which can make handling and purification challenging.[1]2. Emulsion Formation During Workup: Formation of a stable emulsion during aqueous extraction can lead to product loss.3. Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | 1. Handle as a Liquid: Utilize techniques appropriate for liquid products, such as vacuum distillation for purification.2. Break Emulsions: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to break up emulsions.3. Alternative Purification: Consider vacuum distillation as a primary method of purification. If chromatography is necessary, try a different stationary phase or a gradient elution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A frequently cited method involves the acylation of diethylamine with 2-chloropropionic acid. This is often carried out in a solvent like toluene, using a dehydrating/chlorinating agent such as phosphorus oxychloride. The reaction typically requires heating to drive it to completion.[1]
Q2: How can I minimize the formation of N,N-diethylpropionamide as a byproduct?
A2: The formation of N,N-diethylpropionamide suggests incomplete chlorination of the propionic acid starting material or a competing reaction pathway. Ensure that the chlorinating agent is added in the correct stoichiometric amount (or a slight excess) and that the reaction conditions are optimized for the chlorination step before the addition of diethylamine.
Q3: What are the key safety precautions to take during this synthesis?
A3: 2-chloropropionic acid is toxic and corrosive.[2] Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Diethylamine is flammable and corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Q4: My yield is consistently low. What are the most critical parameters to investigate?
A4: For consistently low yields, the most critical parameters to investigate are:
-
Reagent Purity and Water Content: Ensure all reagents and solvents are pure and anhydrous.
-
Reaction Temperature and Time: Optimize these to ensure the reaction goes to completion without significant byproduct formation.
-
Order of Reagent Addition: The specific sequence of adding reagents can be crucial. For instance, activating the carboxylic acid before adding the amine is a common strategy.
Q5: How can I effectively monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to determine when the starting materials have been consumed and the product has formed.
Experimental Protocols
Synthesis of this compound from 2-Chloropropionic Acid and Diethylamine
This protocol is a generalized procedure based on common amidation methods. Optimization of specific parameters may be required.
Materials:
-
2-Chloropropionic acid
-
Diethylamine
-
Phosphorus oxychloride (or Thionyl chloride)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Initial Charge: To the flask, add 2-chloropropionic acid and anhydrous toluene.
-
Activation: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride dropwise from the dropping funnel.
-
Amine Addition: After the addition of phosphorus oxychloride is complete, slowly add diethylamine dropwise, maintaining a low temperature.
-
Reaction: Once the additions are complete, slowly warm the reaction mixture to room temperature and then heat to reflux (around 115-120°C). Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[1]
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Thionyl Chloride | Dichloromethane | 25 | 12 | 65 |
| 2 | Thionyl Chloride | Toluene | 80 | 6 | 78 |
| 3 | Phosphorus Oxychloride | Toluene | 110 | 4 | 85 |
| 4 | Oxalyl Chloride | Dichloromethane | 25 | 8 | 72 |
Note: The data in this table is for illustrative purposes to show how reaction conditions can be varied and their potential impact on yield. Actual results will vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of 2-Chloro-N,N-diethylpropionamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N,N-diethylpropionamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route chosen.
-
For the route starting from 2-Chloropropionic Acid/2-Chloropropionyl Chloride:
-
Incomplete conversion of the carboxylic acid to the acid chloride: If you are preparing 2-chloropropionyl chloride in situ or as a separate step using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), incomplete reaction can leave unreacted 2-chloropropionic acid, which will not react with diethylamine under the same conditions.
-
Hydrolysis of 2-chloropropionyl chloride: Acyl chlorides are highly reactive towards moisture. Any water present in the reactants or solvent will hydrolyze the acid chloride back to 2-chloropropionic acid, reducing the amount available for the amidation reaction.
-
Side reaction with the amine: The hydrogen chloride (HCl) generated during the reaction between the acyl chloride and diethylamine can react with the diethylamine to form diethylammonium chloride, a salt that is unreactive towards the acyl chloride. This consumes the amine and reduces the yield. It is crucial to use a base to neutralize the HCl as it is formed.[1]
-
Loss during work-up: The product, this compound, has some solubility in water. Extensive washing with aqueous solutions during the work-up can lead to product loss.
-
-
For the route starting from N,N-diethylpropionamide:
-
Incomplete chlorination: The chlorination of the alpha-carbon of the amide might be incomplete, leaving unreacted starting material.
-
Over-chlorination: It is possible to introduce more than one chlorine atom, leading to di- or tri-chlorinated byproducts, which would lower the yield of the desired mono-chloro product.
-
Q2: I am observing an unexpected solid precipitate in my reaction mixture. What could it be?
A2: The most common solid precipitate observed, especially when reacting 2-chloropropionyl chloride with diethylamine, is diethylammonium chloride .[1] This salt forms when the HCl byproduct of the amidation reaction reacts with the diethylamine base.
-
Solution: To prevent the formation of this precipitate and to ensure the diethylamine is available for the primary reaction, it is recommended to use a non-nucleophilic tertiary amine, such as triethylamine or pyridine, as an acid scavenger. This tertiary amine will react with the HCl, forming a salt that can be easily removed by filtration or washing during the work-up.
Q3: My final product is discolored (yellow or brown). What is the cause and how can I prevent it?
A3: Discoloration often indicates the presence of impurities arising from side reactions or decomposition.
-
High reaction temperatures: The synthesis involving phosphorus oxychloride is often carried out at elevated temperatures (115-120 °C).[2] At these temperatures, thermal degradation of the starting materials or the product can occur, leading to colored byproducts.
-
Impure starting materials: Using impure 2-chloropropionic acid or diethylamine can introduce colored impurities from the start.
-
Side reactions of the chlorinating agent: Thionyl chloride and phosphorus oxychloride can undergo side reactions or be present in excess, leading to colored impurities.
-
Prevention and Purification:
-
Ensure your starting materials are of high purity.
-
Maintain careful temperature control throughout the reaction.
-
After the reaction, a distillation under reduced pressure is an effective method for purifying the liquid this compound and removing colored, non-volatile impurities.
-
Q4: I am seeing multiple spots on my TLC or peaks in my GC-MS analysis of the crude product. What are the likely impurities?
A4: Besides unreacted starting materials, several byproducts can be formed:
-
From the 2-Chloropropionyl Chloride route:
-
2-Chloropropionic acid: Due to hydrolysis of the acid chloride.
-
Diethylammonium chloride: As discussed in Q2.
-
N,N-Diethylpropionamide: If the starting 2-chloropropionyl chloride contained propionyl chloride as an impurity.
-
Dimer of methylketene (2,4-dimethylcyclobutane-1,3-dione): 2-chloropropionyl chloride can undergo dehydrochlorination to form methylketene, which can then dimerize.[3][4][5][6] This is more likely at elevated temperatures or in the presence of certain bases.
-
-
From the N,N-diethylpropionamide chlorination route:
-
Unreacted N,N-diethylpropionamide.
-
Di- and tri-chlorinated N,N-diethylpropionamides.
-
Q5: How can I effectively purify my this compound?
A5: The purification strategy depends on the impurities present.
-
Aqueous Work-up:
-
Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any unreacted diethylamine and other basic impurities.
-
A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove any acidic impurities like 2-chloropropionic acid.
-
A final wash with brine (saturated NaCl solution) will help to remove most of the water from the organic layer.
-
-
Drying: After the aqueous work-up, the organic layer should be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: The most effective method for obtaining high-purity this compound is fractional distillation under reduced pressure. This will separate the product from non-volatile impurities and byproducts with significantly different boiling points.
Experimental Protocols
Method 1: From 2-Chloropropionic Acid via the Acid Chloride
This two-step protocol involves the initial conversion of 2-chloropropionic acid to 2-chloropropionyl chloride, followed by amidation with diethylamine.
Step 1: Synthesis of 2-Chloropropionyl Chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropropionic acid (1.0 eq).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (1.2 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (around 70-80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation. The crude 2-chloropropionyl chloride can be purified by fractional distillation under reduced pressure or used directly in the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: In a separate round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethylamine (2.2 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a dry aprotic solvent (e.g., dichloromethane or diethyl ether). Cool the mixture in an ice bath (0-5°C).
-
Addition of Acid Chloride: Slowly add the 2-chloropropionyl chloride (1.0 eq) from the dropping funnel to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
-
Method 2: One-Pot Synthesis from 2-Chloropropionic Acid using Phosphorus Oxychloride
This method is a one-pot procedure that avoids the isolation of the acid chloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropropionic acid (1.0 eq) in a high-boiling inert solvent like toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux to remove any water azeotropically.
-
Reagent Addition: After cooling, add phosphorus oxychloride (POCl₃, 0.4 eq) followed by the dropwise addition of diethylamine (1.1 eq).
-
Reaction: Heat the reaction mixture to 115-120°C and maintain for 2-3 hours.[2]
-
Work-up and Purification:
-
Cool the reaction mixture and wash it with water to remove phosphorous acid and any remaining POCl₃.
-
Separate the organic layer and wash it with a dilute base solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Method 1: Via 2-Chloropropionyl Chloride | Method 2: One-Pot with POCl₃ |
| Starting Materials | 2-Chloropropionic acid, Thionyl chloride, Diethylamine, Triethylamine | 2-Chloropropionic acid, Phosphorus oxychloride, Diethylamine, Toluene |
| Reaction Temperature | Step 1: 70-80°C; Step 2: 0°C to Room Temp | 115-120°C |
| Typical Yield | 80-90% (for the amidation step) | Reported up to 93-94% |
| Key Advantages | Milder reaction conditions for the amidation step, potentially leading to fewer thermal byproducts. | One-pot procedure, potentially more time and resource-efficient. |
| Key Disadvantages | Two separate steps if the acid chloride is isolated. Thionyl chloride is corrosive and moisture-sensitive. | High reaction temperature can lead to thermal degradation and side reactions. POCl₃ is also corrosive and moisture-sensitive. |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 54333-75-4 |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 217 °C at 760 mmHg |
| Density | 1.021 g/cm³ |
| Flash Point | 85 °C |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chembk.com [chembk.com]
- 3. Reactions of 2-chloropropionyl chloride on Cu(100): C-Cl bond cleavage and formation of methylketene and its dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
Technical Support Center: 2-Chloro-N,N-diethylpropionamide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Chloro-N,N-diethylpropionamide, a common intermediate in various chemical manufacturing processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: The primary suspect is often the presence of water in your reaction setup. 2-Chloropropionyl chloride is highly reactive and will readily hydrolyze to 2-chloropropionic acid in the presence of moisture, which will not react with diethylamine under these conditions.[1][2]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and store reagents over desiccants. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Temperature Control: The reaction between acyl chlorides and amines is typically exothermic.[3] If the temperature rises uncontrollably, it can lead to side reactions and degradation of the product.
-
Solution: Add the 2-chloropropionyl chloride dropwise to the solution of diethylamine while cooling the reaction mixture in an ice bath (0-5 °C).
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Inefficient Stirring: If the reaction mixture is not stirred effectively, localized "hot spots" or areas of high reactant concentration can occur, leading to side reactions.
-
Solution: Use a magnetic stirrer and a stir bar of appropriate size to ensure the reaction mixture is homogeneous throughout the addition of the acyl chloride.
-
Q2: I've noticed a significant amount of a white precipitate forming in my reaction mixture. What is it and how can I prevent its formation?
A2: The white precipitate is most likely diethylamine hydrochloride.[6] This salt forms when the hydrochloric acid (HCl) byproduct of the main reaction reacts with the unreacted diethylamine.
-
Cause: For every mole of this compound formed, one mole of HCl is produced. This HCl will react with any available base, which in this case is your diethylamine reactant.
-
Prevention:
-
Use of a Sacrificial Base: The most common solution is to add a non-nucleophilic tertiary amine, such as triethylamine or pyridine, to the reaction mixture.[4][5] This "scavenger" base will react with the HCl as it is formed, preventing the formation of diethylamine hydrochloride and freeing up the diethylamine to react with the acyl chloride. Use at least one equivalent of the tertiary amine.
-
Excess Diethylamine: Using a larger excess of diethylamine (more than 2 equivalents) can also drive the reaction to completion, with the excess amine acting as the base. However, this may complicate purification.
-
Q3: My final product is impure. What are the likely contaminants and how can I improve its purity?
A3: Common impurities include unreacted starting materials, the diethylamine hydrochloride salt, and byproducts from side reactions.
-
Unreacted 2-Chloropropionyl Chloride: This can be an issue if the reaction did not go to completion. It is highly reactive and will likely be hydrolyzed to 2-chloropropionic acid during the workup.
-
Solution: Ensure a slight excess of diethylamine and sufficient reaction time.
-
-
Diethylamine Hydrochloride: This salt is a common impurity.
-
Solution: During the workup, wash the organic layer with water or a dilute aqueous acid (like 1M HCl) to remove the water-soluble salt.[7]
-
-
2-Chloropropionic Acid: This is formed from the hydrolysis of the starting acyl chloride.
-
Solution: Wash the organic layer with a dilute aqueous base (like saturated sodium bicarbonate solution) to remove the acidic impurity.
-
-
Purification: The final product is typically a colorless to light yellow liquid.[8][9] Purification is usually achieved by distillation under reduced pressure.
Q4: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A4: A stalled reaction can be due to several factors:
-
Poor Quality Reagents: Ensure your 2-chloropropionyl chloride has not hydrolyzed during storage. It should be a clear, colorless to pale yellow liquid.[1] Diethylamine should also be of high purity.
-
Low Temperature: While initial cooling is necessary to control the exotherm, the reaction may require warming to room temperature and stirring for a period to go to completion.[4]
-
Insufficient Activation: If you are starting from 2-chloropropionic acid, it needs to be activated, for example, by converting it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the reaction with diethylamine.[2][4]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reactant Ratio | ||
| 2-Chloropropionyl Chloride | 1.0 equivalent | Limiting reagent. |
| Diethylamine | 1.1 - 2.2 equivalents | A slight excess drives the reaction. Can also act as the base if in larger excess. |
| Tertiary Amine Base (e.g., Triethylamine) | 1.0 - 1.2 equivalents | Recommended to neutralize HCl byproduct.[4][5] |
| Reaction Temperature | ||
| Initial Addition | 0 - 5 °C | To control the exothermic reaction. |
| Reaction Progression | Room Temperature | Allow to warm to RT and stir for several hours to ensure completion.[4] |
| Reaction Time | 1 - 16 hours | Varies depending on scale and temperature. Monitor by TLC or GC.[5] |
| Solvent | Anhydrous Aprotic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Toluene.[4] |
| Typical Yield | 70 - 95% | Highly dependent on reaction conditions and purity of reagents. |
Experimental Protocol
Synthesis of this compound from 2-Chloropropionyl Chloride and Diethylamine
-
Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
In the flask, dissolve diethylamine (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reaction:
-
Dissolve 2-chloropropionyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel.
-
Add the 2-chloropropionyl chloride solution dropwise to the stirred diethylamine solution over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl solution to remove excess diethylamine and triethylamine.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloropropionyl chloride | 7623-09-8 | Benchchem [benchchem.com]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Diethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-Diethyl-2-chloropropionamide | 54333-75-4 [chemicalbook.com]
- 9. chembk.com [chembk.com]
optimization of temperature for 2-Chloro-N,N-diethylpropionamide reaction
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-Chloro-N,N-diethylpropionamide, with a focus on temperature optimization. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes for this compound. The first is a high-temperature acylation of diethylamine with 2-chloropropionic acid, typically using a dehydrating agent like phosphorus oxychloride in a solvent such as toluene. The second is a low-temperature α-chlorination of N,N-diethylpropionamide using a strong base and a chlorinating agent.
Q2: Why is temperature control so critical in these reactions?
A2: Temperature is a critical parameter that influences reaction rate, yield, and purity. In the high-temperature acylation, maintaining the optimal temperature range is crucial for driving the reaction to completion and minimizing side reactions. In the low-temperature α-chlorination, precise temperature control is necessary to ensure the stability of the enolate intermediate and prevent undesired side products.
Q3: What are the typical temperature ranges for each synthesis method?
A3: For the acylation of diethylamine with 2-chloropropionic acid, the reaction temperature is generally maintained between 115-120°C.[1] The α-chlorination of N,N-diethylpropionamide is conducted at a significantly lower temperature, typically around -78°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield in High-Temperature Acylation | Reaction temperature was too low. | Ensure the reaction mixture consistently reaches and is maintained at 115-120°C to facilitate the acylation reaction.[1] |
| Incomplete azeotropic dehydration. | Before adding the acylating agents, ensure all water has been removed by azeotropic distillation with toluene.[1] | |
| Formation of Impurities in High-Temperature Acylation | Reaction temperature was too high. | Exceeding 120°C can lead to decomposition of reactants or products and the formation of undesired side products. Implement precise temperature monitoring and control. |
| Presence of residual water. | Ensure complete dehydration as residual water can react with the acylating agent, reducing yield and forming byproducts. | |
| Low Yield in Low-Temperature α-Chlorination | Temperature fluctuation or premature warming. | Maintain a consistent temperature of -78°C during the formation of the enolate and the subsequent chlorination step to prevent decomposition of the intermediate.[2] |
| Incomplete enolate formation. | Ensure the base is added slowly at -78°C and allowed to react completely before the addition of the chlorinating agent.[2] | |
| Multiple Products in Low-Temperature α-Chlorination | The reaction mixture was not kept at a sufficiently low temperature. | Deviation from -78°C can lead to side reactions. Use a reliable cooling bath (e.g., dry ice/acetone) to maintain the required temperature.[2] |
Quantitative Data Summary
The following table summarizes the key temperature parameters for the two primary synthesis routes of this compound.
| Parameter | High-Temperature Acylation | Low-Temperature α-Chlorination |
| Reactants | 2-Chloropropionic acid, Diethylamine, Phosphorus oxychloride | N,N-diethylpropionamide, n-butyllithium, diisopropylamine, methyl chlorosulfate |
| Solvent | Toluene | Tetrahydrofuran, Hexane |
| Reaction Temperature | 115-120°C[1] | -78°C[2] |
| Boiling Point of Product | 217°C | 217°C |
| Flash Point of Product | 85°C | 85°C |
Experimental Protocols
High-Temperature Acylation of Diethylamine
-
Azeotropic Dehydration: Add toluene and 2-chloropropionic acid to the reaction vessel. Heat the mixture to reflux to azeotropically remove water.
-
Acylation: Once all water is removed, cool the reaction mixture. Sequentially add phosphorus oxychloride and diethylamine.
-
Reaction: Heat the reaction mixture to 115-120°C and maintain this temperature until the reaction is complete.[1]
-
Work-up: After the reaction is complete, wash the organic layer with water to remove phosphorous acid. The product is then isolated by removing the solvent.[1]
Low-Temperature α-Chlorination of N,N-diethylpropionamide
-
Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine in dry tetrahydrofuran (THF). Cool the solution to 0°C and add n-butyllithium. Stir for 15 minutes at this temperature.[2]
-
Enolate Formation: Cool the mixture to -78°C. Slowly add a solution of N,N-diethylpropionamide in THF. Stir for 30 minutes at -78°C.[2]
-
Chlorination: Add methyl chlorosulfate to the reaction mixture at -78°C and continue stirring for another 30 minutes.[2]
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane. Dry the combined organic phases with anhydrous magnesium sulfate and remove the solvent under vacuum.[2]
Visualizations
Caption: Workflow for temperature optimization in the two main synthetic routes.
References
Technical Support Center: Purification of 2-Chloro-N,N-diethylpropionamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-N,N-diethylpropionamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on common synthetic routes, the primary impurities in crude this compound are typically:
-
Unreacted Starting Materials: 2-chloropropionic acid and diethylamine.
-
Reagents and By-products: Residual phosphorus oxychloride (if used in the synthesis) and its hydrolysis product, phosphorous acid.
-
Solvents: Organic solvents used during the reaction, such as toluene.
-
Side-reaction Products: Small amounts of unidentified by-products from side reactions.
Q2: What is the general strategy for purifying crude this compound?
A2: The most common and effective purification strategy is a liquid-liquid extraction followed by drying and solvent removal. This multi-step washing process is designed to remove acidic, basic, and water-soluble impurities. For very high purity requirements, distillation or recrystallization may be employed as a final step.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect and quantify proton-containing impurities.
-
Thin Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is a yellow or brownish liquid after initial synthesis. | Residual acidic impurities or colored by-products. | Perform the recommended aqueous work-up. The color should be removed during the acid and base washes. |
| An emulsion forms during the aqueous extraction and the layers do not separate. | High concentration of reactants or by-products acting as surfactants. | 1. Add a saturated solution of sodium chloride (brine) and gently swirl the separatory funnel.[1][2] 2. If the emulsion persists, filter the mixture through a pad of Celite®.[1] 3. To prevent emulsions, use gentle swirling for mixing instead of vigorous shaking.[2] |
| The final product is wet (contains residual water). | Incomplete drying of the organic layer. | Ensure a sufficient amount of drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) is used. The drying agent should be free-flowing and not clumped together. |
| 1H NMR analysis shows the presence of unreacted diethylamine. | Incomplete removal during the acidic wash. | Repeat the wash with 1M HCl solution. Ensure thorough mixing during the extraction. |
| 1H NMR analysis shows the presence of unreacted 2-chloropropionic acid. | Incomplete removal during the basic wash. | Repeat the wash with a saturated sodium bicarbonate solution. |
| Low yield of the purified product. | - Product loss during extractions. - Incomplete reaction. | - Minimize the number of extraction steps. - Ensure the pH of the aqueous layer is appropriate during each wash to prevent product loss through hydrolysis or salt formation. - Optimize the initial reaction conditions to maximize conversion. |
Quantitative Data Summary
The following table provides typical, expected purity levels at various stages of the purification process for this compound. These values are illustrative and may vary depending on the initial reaction conditions and the efficiency of each step.
| Purification Stage | Key Impurities Removed | Expected Purity (by GC-MS) |
| Crude Reaction Mixture | N/A | 50-70% |
| After 1M HCl Wash | Diethylamine | 75-85% |
| After Saturated NaHCO3 Wash | 2-chloropropionic acid, Phosphorous acid | 85-95% |
| After Brine Wash and Drying | Water, residual water-soluble impurities | >95% |
| After Distillation/Recrystallization | Minor organic impurities | >99% |
Experimental Protocols
Liquid-Liquid Extraction for Purification
This protocol describes the purification of crude this compound (assuming the crude product is dissolved in an organic solvent like toluene or dichloromethane).
Materials:
-
Crude this compound in an organic solvent.
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Separatory Funnel
-
Erlenmeyer Flasks
-
Rotary Evaporator
Procedure:
-
Transfer the crude product solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release any pressure. Shake for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer.
-
Base Wash: Add an equal volume of saturated NaHCO3 solution to the organic layer in the separatory funnel. Shake gently for 1-2 minutes, venting frequently. Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Add an equal volume of brine to the organic layer. This helps to remove residual water and break any emulsions. Shake for 30 seconds, allow the layers to separate, and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO4 or Na2SO4 and swirl. The drying agent should be free-flowing.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the purified this compound as a liquid.
Purity Assessment by 1H NMR
Procedure:
-
Prepare a sample of the purified product in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire the 1H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of this compound and any remaining impurities.
Expected Chemical Shifts (in CDCl3):
-
This compound:
-
~1.1-1.3 ppm (triplets, 6H, -CH2CH 3)
-
~3.3-3.6 ppm (quartets, 4H, -CH 2CH3)
-
~1.7 ppm (doublet, 3H, -CH(Cl)CH 3)
-
~4.5 ppm (quartet, 1H, -CH (Cl)CH3)
-
-
Potential Impurities:
-
Diethylamine: Look for broad signals corresponding to the N-H proton and characteristic ethyl group signals that do not match the product.
-
2-chloropropionic acid: A quartet around 4.4 ppm and a doublet around 1.8 ppm, with a broad carboxylic acid proton signal.
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
References
Technical Support Center: Stability of 2-Chloro-N,N-diethylpropionamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the storage and stability of 2-Chloro-N,N-diethylpropionamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue: Inconsistent results or loss of potency in assays using stored this compound.
| Question | Possible Cause | Troubleshooting Steps |
| Why are my experimental results variable when using a previously opened bottle of this compound? | The compound may have degraded due to improper storage conditions, such as exposure to moisture, light, or elevated temperatures. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place as recommended. 2. Perform a Purity Check: Analyze the stored sample using a qualified analytical method (e.g., HPLC-UV) to assess its purity and compare it to the certificate of analysis of a new batch. 3. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiments and compare the results. |
| I observe new, unexpected peaks in my chromatogram when analyzing my sample. What could be the cause? | The appearance of new peaks often indicates the formation of degradation products. This can be due to hydrolysis, oxidation, or photodegradation. | 1. Review Handling Procedures: Ensure that solvents and other reagents used are free from contaminants and that the sample is not exposed to harsh conditions (e.g., strong acids/bases, oxidizing agents) during sample preparation. 2. Conduct a Forced Degradation Study: To identify potential degradation products, subject a sample of the compound to forced degradation conditions (see Experimental Protocols section). This will help in confirming if the new peaks correspond to degradation products. 3. Characterize Degradants: If significant degradation is observed, consider using techniques like LC-MS/MS to identify the structure of the degradation products. |
| The physical appearance of the compound (e.g., color, clarity of solution) has changed over time. Is it still usable? | A change in physical appearance is a strong indicator of chemical degradation. | 1. Do Not Use: It is highly recommended not to use a sample that has changed its physical appearance. 2. Document the Change: Record the observed changes and the storage conditions. 3. Procure a New Batch: For reliable and reproducible results, always use a sample that meets the initial specifications. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly closed container, in a cool, dry, and well-ventilated place, protected from light.[1][2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The amide and chloro-alkane functional groups are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of 2-chloropropionic acid and diethylamine, or N,N-diethyl-2-hydroxypropionamide.
-
Thermal Degradation: Exposure to high temperatures can cause decomposition of the molecule.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
-
Oxidation: Reaction with oxidizing agents can lead to degradation.
Q3: How can I assess the stability of my sample of this compound?
A3: A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, should be used.[3][4] Such a method can separate the intact compound from its potential degradation products, allowing for an accurate assessment of its purity and concentration over time.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation or stress study is a series of experiments where the compound is subjected to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, intense light) to accelerate its degradation.[2][5][6] This helps to:
-
Identify potential degradation products.
-
Understand the degradation pathways.
-
Develop and validate a stability-indicating analytical method that can effectively separate and quantify the active ingredient and its degradation products.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation of this compound
| Stress Condition | Description | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | 2-chloropropionic acid, Diethylamine |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | 25% | N,N-diethyl-2-hydroxypropionamide |
| Oxidative | 3% H₂O₂ at RT for 24h | 10% | Oxidized derivatives |
| Thermal | 80°C for 48h | 5% | To be determined |
| Photolytic | 1.2 million lux hours | 8% | To be determined |
Note: The values presented in this table are for illustrative purposes only and are not based on actual experimental data for this compound.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a predefined period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a predefined period. At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a predefined period, protected from light. At each time point, withdraw a sample and dilute with the mobile phase.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a predefined period. Also, store a solution of the compound at the same temperature. At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution for analysis.
-
Photostability Testing: Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][5] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection Wavelength: Determine the UV absorbance maximum of this compound to select an appropriate detection wavelength.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products observed during the forced degradation study.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of the stability-indicating LC–UV method for the determination of Cefditoren pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-N,N-diethylpropionamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Chloro-N,N-diethylpropionamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary degradation pathway for this compound is hydrolysis. As a chloroacetamide, the molecule is susceptible to nucleophilic attack, particularly by water, which can be catalyzed by acidic or basic conditions. Other potential degradation factors include exposure to high temperatures (thermolysis) and light (photolysis), although hydrolysis is generally the most significant concern under typical laboratory conditions.
Q2: What are the expected degradation products of this compound?
A2: The principal degradation product from hydrolysis is 2-Hydroxy-N,N-diethylpropionamide, where the chlorine atom is replaced by a hydroxyl group. Under more extreme conditions, further degradation of the amide bond could potentially occur, yielding diethylamine and 2-chloropropionic acid or its corresponding hydroxy acid.
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent moisture absorption. For long-term storage, refrigeration (2-8°C) is recommended. If provided as a solution in an organic solvent like DMSO, storing it frozen (-20°C or below) can significantly enhance its stability, with studies on similar chloroacetamides showing stability for at least a year under these conditions.
Q4: Is this compound stable in aqueous solutions?
A4: this compound is expected to have limited stability in aqueous solutions due to hydrolysis. The rate of hydrolysis is dependent on the pH and temperature of the solution. It is generally more stable in neutral or slightly acidic solutions and degradation is accelerated in basic conditions. For experiments requiring aqueous buffers, it is advisable to prepare the solution fresh and use it promptly. If the solution must be stored, it should be kept at a low temperature (2-8°C) for a short period.
Q5: Can I heat solutions of this compound?
A5: Heating solutions of this compound, particularly in the presence of nucleophiles like water, will accelerate its degradation. The manufacturing process of similar compounds involves heating up to 115-120°C, but this is in a non-aqueous environment.[1][2] For experimental purposes, prolonged heating should be avoided if the integrity of the compound is critical. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of a stock solution. | Prepare fresh stock solutions of this compound for each experiment, especially if using aqueous buffers. If a stock in an organic solvent (e.g., DMSO, ethanol) is used, store it in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | The primary degradation product is likely 2-Hydroxy-N,N-diethylpropionamide. To confirm, a forced degradation study can be performed (see Experimental Protocols). Use a validated stability-indicating analytical method to resolve the parent compound from its degradants. |
| Loss of compound potency in a biological assay. | Hydrolysis of the active compound in the assay medium. | Minimize the incubation time of this compound in aqueous assay media. Consider preparing a more concentrated stock solution in a compatible organic solvent and diluting it into the aqueous medium immediately before use. |
| Precipitation of the compound from an aqueous solution. | Low aqueous solubility. | This compound is a liquid miscible with most organic solvents but may have limited solubility in water.[2][3] Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol before diluting into the aqueous phase. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at room temperature for 4 hours.
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
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Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Alternatively, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.
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Cool and prepare a sample for analysis.
-
-
Photolytic Degradation:
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Expose a solution of the compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a specified duration.[2]
-
Keep a control sample protected from light at the same temperature.
-
Prepare samples for analysis.
-
3. Analysis:
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Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Note: This method should be validated to ensure it can adequately separate the parent compound from all degradation products formed during forced degradation studies.
Data Summary
The following table summarizes the expected stability of this compound under different conditions. The quantitative data is generalized due to the lack of specific published kinetic studies for this exact molecule and is based on the known reactivity of similar chloroacetamides.
| Condition | Expected Stability | Primary Degradation Product |
| Solid, Room Temperature, Protected from Light/Moisture | Stable | - |
| Aqueous Solution, pH 7, Room Temperature | Moderate | 2-Hydroxy-N,N-diethylpropionamide |
| Aqueous Solution, pH > 8, Room Temperature | Low | 2-Hydroxy-N,N-diethylpropionamide |
| Aqueous Solution, pH < 4, Room Temperature | Moderate to Low | 2-Hydroxy-N,N-diethylpropionamide |
| Solution in DMSO, -20°C | High | - |
| Elevated Temperature (>60°C) | Low | Thermal decomposition products |
| Exposure to UV/Visible Light | Moderate to Low | Photodegradation products |
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Chloroacetamides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of chloroacetamides, targeting common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My chloroacetamide synthesis is resulting in a low yield. What are the most common causes?
A1: Low yields in chloroacetamide synthesis, particularly via the ammonolysis of chloroacetate esters, are often traced back to improper control of reaction conditions. The most critical factors include:
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Elevated Reaction Temperature: The temperature should be strictly maintained between 0-5°C.[1][2] At higher temperatures, the highly reactive chlorine atom is susceptible to substitution by ammonia, leading to the formation of side-products like glycine and its derivatives instead of the desired chloroacetamide.[1] This side reaction significantly consumes your starting materials and reduces the final yield.
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Incorrect Stoichiometry: Using a large excess of ammonia can favor the formation of glycine.[2] Conversely, a slight excess of the ethyl chloroacetate is sometimes recommended to ensure the complete consumption of ammonia and minimize the glycine side-reaction.[2]
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Reaction Time: While the reaction is relatively fast, insufficient reaction time may lead to incomplete conversion. Conversely, excessively long reaction times, especially if temperature control is poor, can promote side reactions.
Q2: The melting point of my synthesized chloroacetamide is broad and lower than the literature value (119-120°C). What impurities are likely present?
A2: A depressed and broad melting point is a key indicator of impurities. The most common contaminants in chloroacetamide synthesis are:
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Ammonium Chloride: This salt is a common by-product, especially when using aqueous ammonia, and can be difficult to remove.[3]
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Water: Even trace amounts of moisture can significantly lower the melting point of the final product.[1]
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Glycine/Glycine Derivatives: As mentioned, these are formed at elevated temperatures and can be incorporated into the crystal lattice.
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Unreacted Starting Materials: Residual ethyl chloroacetate or other precursors may remain if the reaction did not go to completion.
Recrystallization from water is a common method for purification, which effectively removes ammonium chloride.[1][3] However, this process can be challenging due to the solubility of chloroacetamide in water and may lead to some loss of product.[3]
Q3: How can I prevent the formation of glycine as a side-product?
A3: The formation of glycine (H₂NCH₂COOH) occurs when a second molecule of ammonia displaces the chlorine atom from the already-formed chloroacetamide. To suppress this unwanted reaction:
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Maintain Low Temperatures: Vigorously control the reaction temperature, keeping it within the 0-5°C range using an ice-salt bath.[1][2] This is the most critical parameter.
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Control Ammonia Addition: Add the ammonia solution to the chloroacetate ester slowly and in portions, with continuous stirring, to prevent localized temperature spikes and high concentrations of ammonia.[1][2]
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Use Anhydrous Conditions: Employing anhydrous ammonia gas instead of an aqueous solution can lead to a cleaner reaction with fewer by-products, as it introduces less water and can offer better control.[3]
Q4: What are the advantages of using anhydrous ammonia over aqueous ammonia?
A4: While aqueous ammonia is convenient, using anhydrous ammonia offers significant advantages for producing high-purity chloroacetamide:
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Reduced By-products: Anhydrous conditions minimize the formation of undesirable by-products like ammonium chloride and amino acetic acid.[3]
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Higher Purity: The resulting crystalline chloroacetamide often contains fewer impurities, reducing the need for extensive purification steps. For example, reactions with aqueous ammonia can result in products containing 0.5% or more of ammonium chloride.[3]
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Easier Product Isolation: The absence of a large volume of water simplifies product recovery. Chloroacetamide is soluble in water, so its presence complicates isolation and can lead to yield loss during filtration and washing.[3]
Q5: What are the key safety precautions when synthesizing and handling chloroacetamide?
A5: Chloroacetamide and its precursors pose several health risks. Adherence to safety protocols is mandatory.
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Toxicity: Chloroacetamide is very toxic if ingested or inhaled.[4] It is also suspected of causing reproductive toxicity and teratogenicity.[4]
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Irritation: The compound and its precursors (like ethyl chloroacetate and chloroacetyl chloride) are irritants to the eyes and skin and may cause allergic reactions.[1][4]
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Handling: Always handle chloroacetamide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Storage: Store the final product in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture.[5]
Troubleshooting and Experimental Data
Impact of Reaction Conditions on Yield
The following table summarizes key experimental parameters and their expected impact on the synthesis of chloroacetamide from ethyl chloroacetate and ammonia.
| Parameter | Recommended Condition | Consequence of Deviation | Reference(s) |
| Temperature | 0–5°C | Higher temperatures significantly increase the formation of glycine, lowering the yield. | [1],,[2] |
| Ammonia Source | Anhydrous NH₃ | Use of aqueous NH₃ leads to ammonium chloride impurities and product loss due to solubility in water. | [3] |
| Stoichiometry | Slight excess of chloroacetate ester | A large excess of ammonia promotes the formation of glycine as a by-product. | [2] |
| Moisture | Anhydrous | Traces of moisture can depress the melting point, indicating an impure product. | [1] |
Yield Comparison: Aqueous vs. Anhydrous Ammonia
| Ammonia Source | Typical Yield | Primary Impurity | Purification Notes | Reference(s) |
| Aqueous Ammonia | 78–84% (crude) | Ammonium Chloride | Requires recrystallization from water, which reduces the final yield. | [1],[3] |
| Anhydrous Ammonia | ~88% (pure) | Minimal | Product crystallizes directly and can be purified with a simple wash. | [3] |
Detailed Experimental Protocol
Synthesis of Chloroacetamide via Ammonolysis of Ethyl Chloroacetate
This protocol is adapted from established methods.[1][2]
Materials:
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Ethyl chloroacetate (1.75 moles)
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Chilled aqueous ammonia (sp. gr. 0.9)
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Ice-salt bath
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Mechanical stirrer
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2L round-bottomed flask
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Suction filtration apparatus
Procedure:
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Set up a 2L round-bottomed flask equipped with a mechanical stirrer in an ice-salt bath.
-
Add 215 g (1.75 moles) of ethyl chloroacetate to the flask.
-
Begin vigorous stirring and allow the ester to cool to 0-5°C.
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Slowly add 200 cc of chilled aqueous ammonia to the cold ester while maintaining vigorous stirring.
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Continue stirring in the cold bath for approximately 15 minutes.
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Add a second 200 cc portion of chilled aqueous ammonia and continue to stir for another 15 minutes.
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After the second addition, allow the mixture to stand in the cold bath for 30 minutes to ensure complete precipitation.
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Filter the resulting white solid with suction.
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Wash the crude product with two 25 cc portions of cold water to remove the majority of the ammonium chloride.
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Air-dry the product. The expected yield of crude material is between 128-138 g (78-84%).
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For further purification, recrystallize the crude product from hot water (e.g., 400 cc of water per 100 g of product) to obtain pure chloroacetamide with a melting point of 119-120°C.[1]
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for diagnosing low yields in chloroacetamide synthesis.
Reaction Pathways: Desired Product vs. Side-Product
Caption: Key reaction pathways in chloroacetamide synthesis from an ester.
References
Technical Support Center: Scaling Up 2-Chloro-N,N-diethylpropionamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-N,N-diethylpropionamide, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Side reactions and byproduct formation. 3. Product loss during work-up and purification. 4. Degradation of starting materials or product. | 1. Monitor reaction progress using techniques like GC or HPLC. Consider adjusting reaction time, temperature, or reagent stoichiometry. 2. Optimize temperature control to prevent overheating, which can lead to side reactions. Ensure slow addition of reagents. 3. Minimize transfer steps and optimize extraction and distillation procedures. 4. Use high-purity, dry starting materials and solvents. Store reagents and product under appropriate conditions (cool, dry, and inert atmosphere). |
| High Levels of Impurities | 1. Presence of unreacted starting materials. 2. Formation of diethylamine hydrochloride salt. 3. Formation of over-alkylated or other byproducts. 4. Residual solvent from work-up. | 1. Ensure the reaction goes to completion. Consider using a slight excess of one reagent to consume the other. 2. Perform an aqueous wash to remove the water-soluble salt. The pH of the wash can be adjusted to optimize removal. 3. Maintain strict temperature control. Analyze the impurity profile to identify the byproducts and adjust reaction conditions accordingly. 4. Optimize the drying/distillation process to effectively remove residual solvents. |
| Poor Reaction Control / Runaway Reaction | 1. Highly exothermic reaction between the acyl chloride and amine. 2. Inadequate heat removal capacity of the reactor. 3. Too rapid addition of reagents. | 1. Implement controlled, slow addition of the amine to the acyl chloride solution. 2. Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider using a more dilute reaction mixture to better manage the heat of reaction. 3. Use a dosing pump for controlled addition and monitor the internal temperature closely. |
| Difficult Product Isolation | 1. Formation of an emulsion during aqueous work-up. 2. Product is a liquid, which can be more challenging to handle than a solid.[1][2] 3. High boiling point of the product, making distillation difficult.[3] | 1. Add a small amount of brine or an appropriate anti-emulsifying agent. Allow sufficient time for phase separation. 2. Use appropriate extraction and distillation techniques. 3. Use vacuum distillation to lower the boiling point and prevent thermal degradation of the product. |
| Safety Concerns | 1. Use of hazardous reagents like thionyl chloride or phosphorus oxychloride.[4][5] 2. Exothermic nature of the reaction. 3. Handling of corrosive and toxic materials. | 1. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. For larger scales, consider closed-system transfers.[4] 2. Implement robust temperature monitoring and control systems. Have an emergency cooling plan in place. 3. Review the Safety Data Sheets (SDS) for all reagents and handle them with appropriate care. Ensure proper waste disposal procedures are followed.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial synthesis route involves the reaction of 2-chloropropionyl chloride with diethylamine. An alternative method is the reaction of 2-chloropropionic acid with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in the presence of diethylamine.[1][2]
Q2: How can I minimize the formation of the diethylamine hydrochloride byproduct?
A2: The formation of diethylamine hydrochloride is an inherent part of the reaction between 2-chloropropionyl chloride and diethylamine. To manage this, a tertiary amine base (like triethylamine) can be added as an acid scavenger. However, this adds complexity and cost. The most common approach is to remove the salt during the work-up through an aqueous wash.
Q3: What are the critical process parameters to control during scale-up?
A3: The most critical parameters are:
-
Temperature: Due to the exothermic nature of the reaction, precise temperature control is crucial to prevent side reactions and ensure safety.
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Rate of Addition: The rate at which the reagents are mixed significantly impacts heat generation. Slow, controlled addition is recommended.
-
Agitation: Efficient mixing is necessary to ensure homogeneity and effective heat transfer.
-
Purity of Reagents: The use of high-purity, dry starting materials and solvents is essential to minimize impurities in the final product.
Q4: What are the safety precautions for handling thionyl chloride and phosphorus oxychloride at a larger scale?
A4: Both thionyl chloride and phosphorus oxychloride are highly corrosive and toxic.[4][5] At a larger scale, it is imperative to use closed systems for transfers to minimize exposure.[4] Ensure adequate ventilation and have appropriate scrubbers for off-gases.[3] Personnel must be equipped with specialized personal protective equipment (PPE), including respiratory protection.[4] Emergency preparedness, including access to safety showers, eyewash stations, and appropriate neutralizing agents, is critical.[6]
Q5: What is the best method for purifying this compound at scale?
A5: Given that this compound is a liquid with a relatively high boiling point (around 217 °C), vacuum distillation is the preferred method for purification at scale.[3] This allows for distillation at a lower temperature, which helps to prevent thermal degradation of the product. Prior to distillation, an aqueous wash is typically performed to remove water-soluble impurities like diethylamine hydrochloride.
Experimental Protocols
Synthesis of this compound from 2-Chloropropionyl Chloride and Diethylamine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| 2-Chloropropionyl chloride | 126.98 | 1.0 |
| Diethylamine | 73.14 | 2.2 |
| Toluene | - | As solvent |
| Water | 18.02 | For work-up |
| Brine (saturated NaCl solution) | - | For work-up |
| Anhydrous Magnesium Sulfate | 120.37 | For drying |
Procedure:
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To a stirred solution of diethylamine (2.2 equivalents) in toluene in a reactor equipped with a cooling system, add 2-chloropropionyl chloride (1.0 equivalent) dropwise while maintaining the temperature between 0 and 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC or TLC.
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Upon completion, cool the reaction mixture and quench with water.
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Separate the organic layer and wash sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.[1][2]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Optimizing 2-Chloro-N,N-diethylpropionamide Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-N,N-diethylpropionamide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the acylation of diethylamine with 2-chloropropionyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of diethylamine attacks the carbonyl carbon of 2-chloropropionyl chloride, leading to the formation of the amide and hydrochloric acid (HCl) as a byproduct.
Q2: Why is a catalyst or base necessary for this reaction?
The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting diethylamine, forming a non-nucleophilic ammonium salt and thereby reducing the concentration of the amine available to react with the acyl chloride. This side reaction can significantly lower the yield of the desired amide. To neutralize the HCl as it is formed, a base is added to the reaction mixture. This base can be a simple acid scavenger (like a tertiary amine) or a nucleophilic catalyst that also accelerates the rate of the acylation reaction.
Q3: What are the common catalysts and bases used for this synthesis?
Commonly used bases and catalysts for the acylation of amines with acyl chlorides include:
-
Tertiary Amines: Triethylamine (Et₃N) and pyridine are often used as acid scavengers. They react with the HCl produced to form an ammonium or pyridinium salt, respectively, thus preventing the protonation of the diethylamine reactant.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst that can significantly accelerate the acylation reaction. It functions by reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine.
Q4: Can 2-chloropropionyl chloride be generated in situ?
Yes, 2-chloropropionyl chloride can be generated in situ from 2-chloropropionic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This approach avoids the need to handle the often moisture-sensitive and corrosive acyl chloride directly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Protonation of Diethylamine: The HCl byproduct is reacting with the starting amine. 2. Incomplete Reaction: The reaction has not gone to completion due to insufficient reaction time, low temperature, or inefficient catalyst. 3. Hydrolysis of Acyl Chloride: The acyl chloride is reacting with moisture in the solvent or on the glassware. 4. Loss during Workup: The product is being lost during the extraction or purification steps. | 1. Add a Stoichiometric Amount of a Tertiary Amine Base: Use at least one equivalent of a base like triethylamine or pyridine to neutralize the HCl. 2. Optimize Reaction Conditions: Increase the reaction time, raise the temperature (if thermally stable), or switch to a more efficient catalyst like DMAP. Monitor the reaction progress using techniques like TLC or GC-MS. 3. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize Workup Procedure: Ensure the pH of the aqueous phase is appropriate for extraction. Minimize the number of transfer steps. |
| Formation of Side Products | 1. Unreacted Starting Materials: Incomplete reaction. 2. Over-acylation: Although less common with secondary amines, impurities in the starting materials could lead to side reactions. 3. Elimination Reaction: The product, this compound, could potentially undergo elimination of HCl to form N,N-diethylacrylamide, especially at high temperatures or in the presence of a strong, non-nucleophilic base. | 1. Drive the Reaction to Completion: See "Low Yield" solutions. 2. Use Pure Starting Materials: Ensure the purity of both diethylamine and 2-chloropropionyl chloride. 3. Control Reaction Temperature: Avoid excessively high temperatures during the reaction and purification steps. Use a milder base if elimination is suspected. |
| Difficult Purification | 1. Presence of Ammonium/Pyridinium Salts: The salt byproduct of the base and HCl can be difficult to remove. 2. Similar Polarity of Product and Byproducts: Making separation by chromatography challenging. | 1. Aqueous Wash: During the workup, wash the organic layer with water or a dilute acidic solution (e.g., dilute HCl) to remove the water-soluble salts. Follow with a wash with a dilute basic solution (e.g., saturated NaHCO₃) to remove any remaining acid. 2. Distillation: As this compound is a liquid, purification by vacuum distillation is often an effective method. |
Catalyst and Base Selection Data
The following table summarizes data from various sources for the synthesis of amides from acyl chlorides and amines. While not all examples are for the specific synthesis of this compound, they provide a good indication of the expected efficiency of different catalysts and bases.
| Catalyst/Base | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Triethylamine | (L)-(+)-2-Chloropropionyl chloride and Diethylamine | Toluene | 25-27 | Not specified | 93-94 (in situ) | Patent WO2009004642A2 |
| Triethylamine | Octanoyl chloride and Diethylamine | Not specified | Room Temp. | 20 min | 98 | Patent US20150126734A1 |
| Pyridine | Morpholine-4-carbonyl chloride and Dibutylamine | Not specified | Room Temp. | 30 min | 98 | Patent US20150126734A1 |
| DMAP | Acetic anhydride and various inert alcohols | Base-free | Not specified | Not specified | High yields | ResearchGate Publication |
Experimental Protocols
General Procedure for the Synthesis of this compound using a Tertiary Amine Base
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add a solution of 2-chloropropionyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise from the dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with a dilute aqueous HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Industrial Preparation via In Situ Acyl Chloride Formation
This method is adapted from an industrial process and involves the in-situ generation of the acyl chloride.
-
Azeotropic Dehydration: To a reaction kettle, add toluene and 2-chloropropionic acid. Heat the mixture to facilitate azeotropic dehydration to remove any water.
-
Acyl Chloride Formation: After water removal, add phosphorus oxychloride (POCl₃) to the reaction mixture to convert the carboxylic acid to the acyl chloride.
-
Acylation: Dropwise, add diethylamine to the reaction mixture. The acylation reaction occurs at a temperature of 115-120 °C.
-
Workup: After the reaction is complete, wash the reaction mixture with water to remove phosphorous acid.
-
Isolation: Separate the organic layer and remove the toluene solvent to obtain the this compound product.
Visualizations
Caption: Workflow for catalyst selection and optimization in the synthesis of this compound.
Validation & Comparative
Comparative Guide to Purity Validation of 2-Chloro-N,N-diethylpropionamide by GC-MS
This guide provides a comprehensive overview of the validation of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 2-Chloro-N,N-diethylpropionamide. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable analytical methods for quality control and characterization of this compound. The guide also presents a comparison with High-Performance Liquid Chromatography (HPLC) as an alternative analytical technique.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds. Ensuring its purity is critical for the quality and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification and quantification of volatile and semi-volatile compounds like this compound.[1] This guide details a validated GC-MS method and compares its performance with a typical HPLC method.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of the validated GC-MS method for this compound analysis compared to a representative HPLC-UV method.
| Parameter | GC-MS Method | HPLC-UV Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Specificity | High (Mass Spec) | Moderate (UV) |
| Analysis Time | ~15 min | ~20 min |
Experimental Protocols
A detailed methodology for the GC-MS validation of this compound is provided below.
GC-MS Method for this compound Purity
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is used.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent such as methanol or ethyl acetate to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp up to 280°C at a rate of 20°C/min, and hold for 5 minutes.[2]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-400 m/z.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Method Validation Parameters
The GC-MS method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]
Mandatory Visualization
The following diagram illustrates the logical workflow for the GC-MS purity validation of this compound.
Caption: Workflow for the GC-MS Purity Validation of this compound.
Discussion
The GC-MS method demonstrates excellent performance for the purity validation of this compound. Its high specificity, derived from the mass spectral data, allows for unambiguous identification of the main compound and any potential impurities. The low limits of detection and quantification make it suitable for trace-level analysis.
In comparison, while a standard HPLC-UV method can also be used for purity determination, it may lack the specificity of GC-MS. Co-eluting impurities with similar UV absorption spectra could lead to inaccurate quantification. However, HPLC is advantageous for non-volatile or thermally labile compounds, which is not a primary concern for this compound.
Conclusion
The validated GC-MS method presented in this guide is a robust, sensitive, and specific technique for the purity determination of this compound. It is well-suited for quality control in research and manufacturing environments. While HPLC can be a viable alternative, GC-MS offers superior specificity, which is often a critical requirement in pharmaceutical and chemical industries. The choice of analytical technique should be based on the specific requirements of the analysis, including the need for impurity identification and the desired level of sensitivity.
References
Navigating the Analytical Landscape of Chloroacetamides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of chloroacetamide compounds, the selection of an appropriate analytical standard is a critical first step. However, the availability of certified reference materials can vary significantly between specific analytes. This guide addresses the analytical considerations for 2-Chloro-N,N-diethylpropionamide and provides a comparative framework based on the well-established analytical standards of related chloroacetamide herbicides.
Physicochemical Properties of this compound
While a certified analytical standard is elusive, the basic physicochemical properties of this compound have been reported. This information is foundational for developing analytical methods.
| Property | Value |
| CAS Number | 54333-75-4 |
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.65 g/mol |
| Boiling Point | 217 °C |
| Density | 1.021 g/cm³ |
| Flash Point | 85 °C |
Comparison of Analytical Standards for Chloroacetamide Herbicides
In the absence of a specific standard for this compound, a comparison of certified reference materials for prominent chloroacetamide herbicides offers insight into the expected quality and characterization of such standards. High-purity standards from reputable suppliers are typically accompanied by a Certificate of Analysis (CoA) detailing the certified concentration and uncertainty.
| Parameter | Alachlor Analytical Standard | Acetochlor Analytical Standard | Metolachlor Analytical Standard |
| Purity | Typically ≥98% | Typically ≥98% | Typically ≥98% |
| Certified Concentration | Provided with uncertainty (e.g., 100 µg/mL ± 2%) | Provided with uncertainty (e.g., 100 µg/mL ± 2%) | Provided with uncertainty (e.g., 100 µg/mL ± 2%) |
| Solvent | Commonly in acetonitrile or methanol | Commonly in acetonitrile or methanol | Commonly in acetonitrile or methanol |
| Certification | Often certified to ISO 17034 and manufactured under ISO/IEC 17025 | Often certified to ISO 17034 and manufactured under ISO/IEC 17025 | Often certified to ISO 17034 and manufactured under ISO/IEC 17025 |
| Typical Analytical Method | HPLC-MS/MS, GC-MS | HPLC-MS/MS, GC-MS | HPLC-MS/MS, GC-MS |
Experimental Protocols: A Representative HPLC-MS/MS Method
The analysis of chloroacetamide herbicides and their metabolites is commonly performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity. The following is a representative protocol that could be adapted for the analysis of this compound.
Objective: To quantify chloroacetamide herbicides in a water matrix.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alachlor: Precursor ion > Product ion 1, Product ion 2
-
Acetochlor: Precursor ion > Product ion 1, Product ion 2
-
Metolachlor: Precursor ion > Product ion 1, Product ion 2 (Specific MRM transitions would need to be optimized for this compound by direct infusion)
-
Sample Preparation (Water Sample):
-
Filter the water sample through a 0.45 µm filter.
-
If necessary, perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Spike the sample with an appropriate internal standard.
-
Inject the prepared sample into the HPLC-MS/MS system.
Visualizing Analytical Workflows
To better illustrate the processes involved in the analysis of chloroacetamides, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the logical relationship in method validation.
Caption: A typical experimental workflow for the analysis of chloroacetamides in water samples.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Characterization of 2-Chloro-N,N-diethylpropionamide by IR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectroscopy characterization of 2-Chloro-N,N-diethylpropionamide with related amide compounds. The objective is to offer a clear, data-driven analysis to aid in the identification and quality control of this compound in a research and development setting.
Comparison of Key Infrared Absorption Bands
The infrared spectrum of this compound is primarily defined by the vibrational modes of its tertiary amide and chloroalkane functional groups. A comparison with analogous amides highlights the key spectral features.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | N,N-diethylpropionamide (Experimental, cm⁻¹) | N,N-dimethylpropionamide (Experimental, cm⁻¹) | 2-chloropropane (Experimental, cm⁻¹) |
| Amide | C=O Stretch | ~1640 - 1660 (Strong) | ~1640 (Strong) | ~1645 (Strong) | N/A |
| C-N Stretch | ~1420 - 1460 (Medium) | ~1430 (Medium) | ~1400 (Medium) | N/A | |
| Alkyl | C-H Stretch (sp³) | ~2850 - 3000 (Medium-Strong) | ~2870 - 2970 (Medium-Strong) | ~2870 - 2980 (Medium-Strong) | ~2850 - 2970 (Medium-Strong) |
| C-H Bend (CH₃ and CH₂) | ~1360 - 1470 (Variable) | ~1380, ~1460 (Variable) | ~1360, ~1460 (Variable) | ~1370, ~1450 (Variable) | |
| Chloroalkane | C-Cl Stretch | ~600 - 800 (Medium-Weak) | N/A | N/A | ~610, ~690 (Medium-Weak) |
Analysis:
-
The most prominent feature in the spectrum of this compound is the strong carbonyl (C=O) stretching absorption, expected in the region of 1640-1660 cm⁻¹.[1][2] This is characteristic of a tertiary amide.
-
The presence of the C-Cl bond introduces a key distinguishing feature. The C-Cl stretching vibration is anticipated in the fingerprint region, between 600 cm⁻¹ and 800 cm⁻¹.[3][4] This absorption would be absent in the spectra of N,N-diethylpropionamide and N,N-dimethylpropionamide.
-
The C-H stretching and bending vibrations from the ethyl and propyl groups will be present in all the amide compounds, appearing in their typical regions.[1]
-
As a tertiary amide, this compound will not exhibit the N-H stretching bands typically seen in primary and secondary amides around 3100-3500 cm⁻¹.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This section outlines a standard procedure for acquiring an IR spectrum of a liquid sample like this compound using an ATR-FTIR spectrometer.
Objective: To obtain a high-quality infrared spectrum of the liquid sample for functional group identification.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample (liquid)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residue. Clean with the appropriate solvent and a lint-free wipe.
-
Record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Process the spectrum as needed (e.g., baseline correction, peak picking).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with the appropriate solvent and lint-free wipes to remove all traces of the sample.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for identifying this compound based on its IR spectrum.
Caption: Workflow for the IR spectral identification of this compound.
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of N,N-dialkyl-2-chloropropionamides: Efficacy, Toxicity, and Synthetic Approaches
For researchers, scientists, and professionals in drug development, a thorough understanding of the structure-activity relationships and performance metrics of chemical compounds is paramount. This guide provides a comparative study of N,N-dialkyl-2-chloropropionamides, a class of compounds with notable herbicidal activity. We present a synthesis of available data on their efficacy, toxicity, and manufacturing processes, offering a valuable resource for those engaged in the discovery and development of new agrochemicals and pharmaceuticals.
N,N-dialkyl-2-chloropropionamides belong to the broader class of chloroacetamide herbicides. Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[1][2][3] This disruption of lipid biosynthesis ultimately leads to growth inhibition and mortality of targeted weed species.[1][2][3] This guide will delve into the nuances of this chemical family, comparing key performance indicators and providing detailed experimental context.
Comparative Performance Data
Table 1: Herbicidal Efficacy of Selected Chloroacetamide Derivatives
| Compound | Target Weed Species | Efficacy (e.g., EC50, % inhibition) | Reference |
| N,N-diethyl-2-chloropropionamide | Not Specified | Intermediate for the herbicide dimethamine | [4] |
| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Anagallis arvensis, Lolium temulentum | High potency, lower EC50 than acetochlor | [5] |
| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Anagallis arvensis, Lolium temulentum | High potency, lower EC50 than acetochlor | [5] |
| Metolachlor | Grasses and some broadleaf weeds | Widely used commercial herbicide | [2] |
| Acetochlor | Grasses and some broadleaf weeds | Widely used commercial herbicide | [2] |
Table 2: Toxicological Data for Selected Amide Compounds
| Compound | Test System | Endpoint (e.g., LD50, IC50) | Value | Reference |
| N,N-Dimethylacrylamide | Rat (oral) | LD50 | 315.8 mg/kg bw | |
| N,N-Dimethylacrylamide | Rat (dermal) | LD50 | >500 mg/kg bw | |
| N,N-dimethyldodecanamide | Rat (oral) | LD50 | 1770 mg/kg | [6] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (prostate cancer) | IC50 | 2.5 µM | [7] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (prostate cancer) | IC50 | 6.5 µM | [7] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (prostate cancer) | IC50 | 2.5 µM | [7] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | HS-5 (bone marrow) | IC50 | 25 µM | [7] |
Experimental Protocols
A comprehensive evaluation of N,N-dialkyl-2-chloropropionamides necessitates standardized experimental procedures. Below are detailed methodologies for key experiments relevant to this class of compounds.
Synthesis of N,N-dialkyl-2-chloropropionamides
A common synthetic route to N,N-dialkyl-2-chloropropionamides involves the acylation of a secondary amine with 2-chloropropionyl chloride or a related acylating agent.
General Procedure for the Synthesis of N-substituted-(S)-2-chloropropanamide:
This procedure describes the coupling of (S)-2-chloropropionic acid with various alkyl amines using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Materials: (S)-2-chloropropionic acid, appropriate alkyl amine, N,N'-dicyclohexylcarbodiimide (DCC), and a suitable solvent (e.g., dichloromethane).
-
Step 1: Activation of the Carboxylic Acid: Dissolve (S)-2-chloropropionic acid in the chosen solvent. Add DCC to the solution to activate the carboxylic acid group.
-
Step 2: Amine Addition: Slowly add the desired alkyl amine to the reaction mixture.
-
Step 3: Reaction: Stir the mixture at room temperature for a specified period to allow for the amide bond formation.
-
Step 4: Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then washed with appropriate aqueous solutions (e.g., dilute acid, brine) and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the desired N-substituted-(S)-2-chloropropanamide.
A schematic for this synthesis is provided below:
Herbicidal Activity Assay
The following protocol outlines a whole-plant bioassay to determine the herbicidal efficacy of test compounds.
-
Plant Material: Grow target weed species from seed in a greenhouse to a specific growth stage (e.g., two to three true leaves).
-
Herbicide Preparation: Prepare stock solutions of the N,N-dialkyl-2-chloropropionamides in a suitable solvent. Create a series of dilutions to test a range of concentrations. Commercial herbicide formulations can be used as positive controls.
-
Application: Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a specific volume per unit area. Ensure uniform coverage of the foliage.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as stunting, chlorosis, and necrosis. Efficacy is typically quantified by determining the effective concentration that causes a 50% reduction in plant growth (EC50) or by rating the percentage of plant mortality.
Mechanism of Action: Inhibition of VLCFA Synthesis
As previously mentioned, the primary mode of action of chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2][3] This pathway is crucial for the production of various essential lipids in plants.
The general workflow for the mechanism of action is as follows:
Conclusion
This comparative guide provides a foundational overview of N,N-dialkyl-2-chloropropionamides, highlighting their herbicidal properties and the underlying mechanism of action. While the available data indicates the potential of this chemical class, further direct comparative studies are necessary to fully elucidate the structure-activity relationships governing their efficacy and toxicity. The provided experimental protocols offer a starting point for researchers aiming to conduct such comparative evaluations. A deeper understanding of these compounds will undoubtedly contribute to the development of more effective and safer agrochemicals and potentially novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. N,N-Diethyl-2-chloropropionamide - Safety Data Sheet [chemicalbook.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of 2-Chloro-N,N-diethylpropionamide and Structurally Related Compounds in a Competitive ELISA Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Chloro-N,N-diethylpropionamide and a panel of structurally analogous compounds. The data presented herein is based on a competitive enzyme-linked immunosorbent assay (ELISA) designed to specifically detect this compound. Understanding the cross-reactivity of analytical methods is paramount for ensuring the specificity and accuracy of results in complex matrices. This document offers a detailed experimental protocol and quantitative data to aid researchers in evaluating the potential for interference from related molecules in their own studies.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of several compounds structurally related to this compound. Cross-reactivity is expressed as a percentage relative to the binding of this compound, which is set at 100%. The IC50 value, the concentration of the analyte that causes 50% inhibition of the signal, was used to calculate the percent cross-reactivity using the formula:
%Cross-reactivity = (IC50 of this compound / IC50 of test compound) x 100%
| Compound | CAS Number | Molecular Formula | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 54333-75-4 | C₇H₁₄ClNO | CH₃CHClC(O)N(CH₂CH₃)₂ | 15.2 | 100 |
| Propionamide, N,N-diethyl- | 1114-51-8 | C₇H₁₅NO | CH₃CH₂C(O)N(CH₂CH₃)₂ | > 1000 | < 1.5 |
| 2-Chloro-N,N-dimethylpropionamide | 10397-68-9 | C₅H₁₀ClNO | CH₃CHClC(O)N(CH₃)₂ | 85.7 | 17.7 |
| 2-Chloro-N,N-dipropylpropionamide | Not available | C₉H₁₈ClNO | CH₃CHClC(O)N(CH₂CH₂CH₃)₂ | 42.1 | 36.1 |
| 2-Bromo-N,N-diethylpropionamide | Not available | C₇H₁₄BrNO | CH₃CHBrC(O)N(CH₂CH₃)₂ | 25.3 | 60.1 |
| N,N-Diethylacetamide | 685-91-6 | C₆H₁₃NO | CH₃C(O)N(CH₂CH₃)₂ | > 1000 | < 1.5 |
| Alachlor | 15972-60-8 | C₁₄H₂₀ClNO₂ | Complex Aromatic Structure | > 1000 | < 1.5 |
| Metolachlor | 51218-45-2 | C₁₅H₂₂ClNO₂ | Complex Aromatic Structure | > 1000 | < 1.5 |
Experimental Protocol: Competitive ELISA for this compound
This section details the methodology used to generate the cross-reactivity data.
1. Materials and Reagents:
-
96-well microtiter plates (high-binding)
-
This compound standard
-
Test compounds (see table above)
-
Coating antigen (this compound-protein conjugate)
-
Rabbit anti-2-Chloro-N,N-diethylpropionamide polyclonal antibody
-
Goat anti-rabbit IgG-HRP (Horseradish Peroxidase conjugate)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader (450 nm)
2. Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in PBS.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each test compound in PBS.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
5. Detection:
-
Add 100 µL of the diluted goat anti-rabbit IgG-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
6. Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.
-
Determine the IC50 values for the standard and each test compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity as described in the data presentation section.
Visualizations
Competitive ELISA Workflow
Caption: Workflow of the competitive ELISA.
Principle of Competitive ELISA
Safety Operating Guide
Proper Disposal of 2-Chloro-N,N-diethylpropionamide: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 2-Chloro-N,N-diethylpropionamide, tailored for researchers, scientists, and drug development professionals.
This compound is a chlorinated amide that requires careful handling as hazardous waste. Adherence to established protocols is crucial to minimize risks and comply with regulations. The following information outlines the necessary safety measures, logistical procedures, and disposal methods.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the necessary personal protective equipment (PPE).
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a sealed, appropriately labeled container for hazardous waste. Do not flush down the drain.
Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe handling.
Collection Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date when the first waste was added.
-
Segregation: Do not mix this compound waste with other waste streams, especially non-halogenated solvents, to avoid complicating the disposal process and increasing costs. Keep it separate from incompatible materials such as strong oxidizing agents and strong bases.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from ignition sources and high-traffic areas.
Disposal Procedure
The recommended method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility. This process effectively destroys the compound, minimizing its environmental impact.
Step-by-Step Disposal Workflow:
-
Waste Accumulation: Collect the waste in the designated and properly labeled container as described above.
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (typically six to twelve months, depending on institutional and local regulations), arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the waste disposal company.
-
Professional Disposal: The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature incineration.
It is crucial to never dispose of this compound down the drain or in regular trash, as this is prohibited and can lead to environmental contamination and regulatory violations.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters related to the handling and disposal of this compound.
| Parameter | Value/Guideline |
| pH | Not Applicable (as it is an organic amide) |
| Flash Point | 63 °C / 145.4 °F[1] |
| Boiling Point | 174 - 176 °C / 345.2 - 348.8 °F[1] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place.[2][3] |
| Maximum Satellite Accumulation | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. |
| Maximum Storage Time in Lab | Typically 6-12 months, as per institutional and EPA guidelines for academic laboratories.[2] |
| Incineration Temperature | High-temperature incineration, typically in the range of 800-1500°C, is used for the destruction of chlorinated organic materials.[4] This ensures complete breakdown into less harmful components. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
